3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-3-5-8-9-6(7)11(5)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSOOCAKGQUMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349701 | |
| Record name | 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38956-68-2 | |
| Record name | 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
This guide provides a comprehensive overview of the known chemical and physical properties of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, information from closely related analogs is included to provide a more complete profile.
Chemical Identity and Physical Properties
3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine is a substituted triazolopyridazine. The core structure is a fusion of a triazole and a pyridazine ring. The key identifiers and physical properties are summarized in the table below. It is important to note that experimental values for properties such as melting and boiling points have not been definitively reported in publicly available literature; therefore, some data is inferred from related compounds.
| Property | Value | Source(s) |
| CAS Number | 38956-68-2 | [3][4][5] |
| Molecular Formula | C₆H₅ClN₄ | [3][5][6] |
| Molecular Weight | 168.59 g/mol | [5][6] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds |
| Melting Point | Not explicitly reported. A related compound, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, has a melting point of 149-152 °C (422-425 K). | [7] |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane. Limited solubility in water is anticipated. | [1] |
Computed Physicochemical Properties:
| Property | Value | Source(s) |
| XLogP3-AA | 1.1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Topological Polar Surface Area | 43.1 Ų | [6] |
| pKa (Predicted) | 0.04 ± 0.30 | [6] |
Spectral Data
Synthesis and Reactivity
A definitive, published experimental protocol for the synthesis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is not available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar triazolo[4,3-b]pyridazine derivatives. The general strategy involves the cyclization of a substituted pyridazine precursor.
Proposed Synthetic Workflow:
The synthesis would likely proceed in two main stages: first, the synthesis of the precursor 3-chloro-6-methylpyridazine, followed by the annulation of the triazole ring.
Experimental Protocols for Related Syntheses:
-
Synthesis of 3,6-Dichloropyridazine: A common method involves the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl₃).[8] The reaction mixture is typically heated, and the product is isolated after removal of excess POCl₃ and purification.
-
Synthesis of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine: This analog was prepared by heating a solution of 3,6-dichloropyridazine and 5-(3-methyl-phenyl)tetrazole in toluene with pyridine. The product was purified by chromatography.[7] This suggests that a similar cyclization strategy could be employed for the target compound, likely using a different triazole precursor or a direct cyclization agent like acetylhydrazine.
The chloro substituent at the 3-position is expected to be reactive towards nucleophilic substitution, a common feature of chloroazines.[7] This reactivity makes it a useful intermediate for the synthesis of more complex molecules.
Biological Activity and Potential Signaling Pathways
While there is no specific biological activity reported for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, the[1][2][3]triazolo[4,3-b]pyridazine scaffold is a well-established pharmacophore with a range of biological activities, particularly in oncology.
Anticancer and Kinase Inhibition Potential:
-
Antitubulin Agents: Derivatives of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogs of Combretastatin A-4 and have shown potent antiproliferative activity by inhibiting tubulin polymerization.[9] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
c-Met and Pim-1 Kinase Inhibition: The triazolo[4,3-b]pyridazine scaffold has been utilized to develop dual inhibitors of c-Met and Pim-1 kinases, which are implicated in cancer cell proliferation and survival.[10] Inhibition of these kinases can disrupt downstream signaling pathways such as the PI3K/AKT/mTOR pathway, leading to apoptosis.
-
Tankyrase (TNKS) Inhibition: Certain 6-methyl-[1][2][3]triazolo[4,3-b]pyridazin-8-ylamine derivatives have been identified as potent and selective inhibitors of Tankyrase (TNKS), enzymes in the poly(ADP-ribose) polymerase (PARP) family that are involved in Wnt/β-catenin signaling, a pathway often dysregulated in cancer.[11]
-
PIM Kinase Inhibition: The triazolo[4,3-b]pyridazine core has also been explored for the development of selective PIM kinase inhibitors, which are attractive targets in oncology due to their role in cell survival and proliferation.[12]
Potential Signaling Pathway Involvement:
Based on the activities of related compounds, 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine could potentially interact with one or more of the following signaling pathways:
It is crucial to emphasize that these are potential activities based on the broader class of triazolo[4,3-b]pyridazines. Experimental validation through biological screening is necessary to determine the specific activity and mechanism of action of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Conclusion
3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is a heterocyclic compound with significant potential as a building block in the development of novel therapeutics, particularly in the area of oncology. While a complete experimental characterization is not yet publicly available, this guide provides a comprehensive summary of its known properties and plausible synthetic and biological profiles based on closely related analogs. Further research is warranted to fully elucidate its chemical and biological characteristics and to explore its potential applications in drug discovery.
References
- 1. Buy Dihydrotestosterone heptanoate (EVT-373117) | 33776-88-4 [evitachem.com]
- 2. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 3. 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine [myskinrecipes.com]
- 4. CAS 38956-68-2 | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Page loading... [guidechem.com]
- 7. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 9. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-chloro-6-methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, spectral characterization, and potential biological significance of this molecule and its analogs, presenting data in a structured format for ease of reference and comparison.
Chemical Structure and Properties
The core structure of the target compound is the triazolo[4,3-b]pyridazine bicyclic system, substituted with a chlorine atom at the 3-position and a methyl group at the 6-position.
Table 1: Physicochemical Properties of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
| Property | Value | Reference |
| CAS Number | 38956-68-2 | [1] |
| Molecular Formula | C₆H₅ClN₄ | [2] |
| Molecular Weight | 168.58 g/mol | [2] |
| Canonical SMILES | CC1=CC=C2N=NC(=C2N1)Cl | [2] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Experimental Protocols
General Synthetic Protocol:
A solution of 3,6-dichloro-pyridazine is reacted with a substituted tetrazole in the presence of a base such as pyridine in a suitable solvent like toluene. The reaction mixture is heated under reflux, followed by cooling and purification.
Detailed Experimental Protocol (Analog Synthesis):
To a solution of 3,6-dichloropyridazine (0.45 g, 3 mmol) and 5-(3-methylphenyl)tetrazole (0.96 g, 9 mmol) in toluene (15 ml), pyridine (0.89 g, 10 mmol) is added. The mixture is then heated to reflux for 5 hours. After cooling, the resulting mixture is filtered and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel using a toluene/ethyl acetate (1/1) eluent to yield the final product.[3]
Note: For the synthesis of 3-chloro-6-methyl-triazolo[4,3-b]pyridazine, the appropriate starting materials would be 3,6-dichloropyridazine and a suitable acetylhydrazine derivative or a corresponding tetrazole.
A solvent-free approach has also been described for the synthesis of similar derivatives, which involves the grinding of 6-chloro-3-hydrazinopyridazine with an aldehyde, followed by in-situ oxidation with iodobenzene diacetate. This environmentally friendly method offers an alternative synthetic strategy.
Spectroscopic Data for Structural Elucidation
Due to the limited availability of published spectroscopic data for the exact title compound, the following tables present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the closely related analog, 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine.[3] This data serves as a valuable reference for the expected spectral characteristics of 3-chloro-6-methyl-triazolo[4,3-b]pyridazine.
Table 2: ¹H NMR Data of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.23 | m | - | 2-H, 6-H (phenyl) |
| 8.16 | d | 9.6 | 5-H (pyridazine) |
| 7.41 | t | - | 5-H (phenyl) |
| 7.32 | d | 8.2 | 4-H (phenyl) |
| 7.13 | d | 9.6 | 4-H (pyridazine) |
| 2.52 | s | - | CH₃ |
Table 3: ¹³C NMR Data of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine
| Chemical Shift (δ, ppm) | Assignment |
| 149.1 | Cq |
| 148.2 | Cq |
| 143.5 | Cq |
| 139.0 | Cq |
| 136.6 | Cq |
| 131.6 | CH |
| 128.7 | CH |
| 128.3 | CH |
| 126.6 | CH |
| 124.7 | CH |
| 122.0 | CH |
| 21.5 | CH₃ |
Table 4: Mass Spectrometry Data of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine
| m/z | Interpretation |
| 244.3 | [M]⁺ (with characteristic Cl isotope pattern) |
Potential Biological Activity and Signaling Pathways
Derivatives of the triazolo[4,3-b]pyridazine scaffold have garnered significant interest in drug discovery due to their diverse pharmacological activities. Recent studies have highlighted their potential as potent dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer progression.[4]
The c-Met and Pim-1 kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and motility.[4][5] Inhibition of these kinases by triazolo[4,3-b]pyridazine derivatives has been shown to disrupt the downstream PI3K/AKT/mTOR signaling cascade.[4] This pathway is frequently overactive in various cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[4][6]
References
- 1. 38956-68-2|3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Mechanisms of Action of Triazolo[4,3-b]pyridazine Derivatives
Disclaimer: This document provides a detailed overview of the known mechanisms of action for various derivatives of the triazolo[4,3-b]pyridazine scaffold. As of the latest literature search, specific mechanistic data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine was not available. The information herein is compiled from studies on structurally related analogues and is intended to provide a comprehensive understanding of the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal framework for designing inhibitors that target a variety of enzymes and proteins. Research into derivatives of this scaffold has revealed several distinct and potent mechanisms of action, primarily in the realm of oncology. These mechanisms include the dual inhibition of c-Met and Pim-1 kinases, disruption of microtubule dynamics through tubulin binding, and epigenetic modulation via inhibition of BRD4 bromodomains. This guide will delve into the core technical details of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Dual Inhibition of c-Met and Pim-1 Kinases
A significant class of triazolo[4,3-b]pyridazine derivatives has been identified as potent dual inhibitors of the c-Met and Pim-1 kinases. Both c-Met, a receptor tyrosine kinase, and Pim-1, a serine/threonine kinase, are crucial nodes in signaling pathways that drive cell proliferation, survival, and migration. Their simultaneous inhibition represents a promising strategy for cancer therapy.
Data Presentation: Potency of a Lead Dual Inhibitor
The following table summarizes the inhibitory potency of a representative triazolo[4,3-b]pyridazine derivative, compound 4g , against c-Met and Pim-1 kinases.
| Compound | Target | IC50 (µM) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | [4] |
| Pim-1 | 0.283 ± 0.01 | [4] |
Signaling Pathway Diagram
The diagram below illustrates the signaling cascade downstream of c-Met and Pim-1, and the point of inhibition by triazolo[4,3-b]pyridazine derivatives. Inhibition of these kinases leads to the downregulation of the PI3K/AKT/mTOR pathway, resulting in cell cycle arrest and apoptosis.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a typical luminescence-based assay to determine the IC50 value of a test compound against a target kinase.
-
Reagents and Materials: Recombinant human c-Met or Pim-1 kinase, appropriate peptide substrate, ATP, kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit), test compound (e.g., compound 4g), and white opaque 96-well plates.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of kinase buffer containing the kinase and substrate to each well.
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells).
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The amount of ADP generated is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Antitubulin Activity
Several 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives have been shown to function as antitubulin agents. They inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Data Presentation: Potency of a Lead Antitubulin Agent
The table below presents the antiproliferative and tubulin polymerization inhibitory activities of the lead compound 4q .
| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |
| 4q | Antiproliferative | A549 (Lung Cancer) | 0.008 | [1] |
| Antiproliferative | SGC-7901 (Gastric Cancer) | 0.014 | [1] | |
| Antiproliferative | HT-1080 (Fibrosarcoma) | 0.012 | [1] | |
| Tubulin Polymerization | Purified Tubulin | 1.80 | [1] |
Mechanism of Action Diagram
This diagram illustrates how triazolo[4,3-b]pyridazine derivatives interfere with microtubule dynamics, leading to mitotic arrest.
Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines a fluorescence-based method to measure the effect of a compound on tubulin polymerization in vitro.
-
Reagents and Materials: Purified bovine tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, fluorescent reporter (e.g., DAPI), test compound, and a temperature-controlled fluorescence plate reader.
-
Assay Setup:
-
On ice, add polymerization buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations or DMSO (control).
-
Add the fluorescent reporter DAPI.
-
Add tubulin solution (final concentration ~3 mg/mL) to each well.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP (final concentration 1 mM) and immediately placing the plate in the reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
-
Data Analysis: The increase in fluorescence corresponds to the incorporation of DAPI into polymerizing microtubules. Plot fluorescence intensity versus time. The IC50 value is determined by calculating the percentage of inhibition of polymerization at the endpoint compared to the control and fitting the data to a dose-response curve.
Experimental Workflow: Cell Cycle Analysis
The following diagram shows the workflow for analyzing cell cycle distribution after treatment with a test compound.
BRD4 Bromodomain Inhibition
More recently, the triazolo[4,3-b]pyridazine scaffold has been utilized to develop inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes like c-MYC. Inhibiting this interaction is a key therapeutic strategy in various cancers.
Data Presentation: Potency of a Lead BRD4 Inhibitor
The table below shows the inhibitory potency of AZD5153 , a bivalent inhibitor based on the triazolopyridazine scaffold, against the full-length BRD4 protein.
| Compound | Target | IC50 (nM) | Reference |
| AZD5153 | Full-Length BRD4 | 5.0 | [1] |
Mechanism of Action Diagram
This diagram depicts the role of BRD4 in gene transcription and how its inhibition by triazolo[4,3-b]pyridazine derivatives disrupts this process.
Experimental Protocol: BRD4 Bromodomain Inhibition Assay (AlphaScreen)
This protocol describes a homogenous, bead-based proximity assay to measure the inhibition of the BRD4-histone interaction.
-
Reagents and Materials: Recombinant BRD4 bromodomain 1 (BD1), biotinylated histone H4 peptide (acetylated), Streptavidin-coated Donor beads, anti-tag (e.g., anti-GST) Acceptor beads, test compound, and assay buffer in a 384-well plate.
-
Assay Procedure:
-
Add BRD4-BD1 protein to the wells.
-
Add serially diluted test compound or DMSO (control).
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated histone H4 peptide and incubate for another 15 minutes.
-
In subdued light, add a mixture of the Donor and Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the beads are brought into proximity, generating a signal. The inhibitor disrupts this interaction, causing a decrease in signal.
-
Data Analysis: Calculate the percentage of inhibition based on the signal relative to controls and determine the IC50 value using non-linear regression.
Conclusion
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a remarkably versatile platform for the development of targeted therapeutics. The derivatives explored in the scientific literature demonstrate a wide range of potent biological activities, including inhibition of key oncogenic kinases like c-Met and Pim-1, disruption of fundamental cellular processes such as microtubule formation, and modulation of epigenetic gene regulation through BRD4 inhibition. While the specific mechanism of action for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine remains to be elucidated, the extensive research on its analogues provides a strong foundation for future investigations and highlights the significant potential of this chemical class in drug discovery and development. Further studies are warranted to explore the full therapeutic utility of these promising compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD5153 6-Hydroxy-2-naphthoic acid | BET/BRD4 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Triazolo[4,3-b]pyridazine Scaffold: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of the 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine Core
The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. While extensive research has been conducted on various derivatives of this core structure, this guide focuses on the foundational biological potential of the 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine moiety. Due to a scarcity of publicly available data on this specific compound, this document will extensively reference the biological activities of closely related analogues to illustrate the therapeutic promise inherent in this chemical class. This approach is common in drug discovery, where the activities of derivatives often illuminate the potential of the core scaffold.
The triazolo[4,3-b]pyridazine framework has been identified as a versatile starting point for the development of potent agents targeting a range of diseases, including cancer and infectious diseases. The biological activity is often modulated by the nature and position of substituents on the bicyclic ring system.
Antitumor Activity
A significant body of research has focused on the anticancer properties of triazolo[4,3-b]pyridazine derivatives. These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition
Several studies have highlighted the potential of triazolo[4,3-b]pyridazines as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Derivatives of the triazolo[4,3-b]pyridazine core have been investigated as dual inhibitors of c-Met and Pim-1 kinases, both of which are attractive targets for cancer therapy.[1] The data presented below showcases the inhibitory activity of selected derivatives.
Table 1: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives against c-Met and Pim-1 Kinases
| Compound | Target Kinase | IC50 (µM) |
| Derivative 4g | c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 | |
| Derivative 4a | c-Met | Not specified |
| Pim-1 | Not specified |
Data sourced from a study on dual c-Met/Pim-1 inhibitors.[1]
The inhibition of these kinases can disrupt critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis.[1]
Cytotoxic Activity
The cytotoxic potential of triazolo[4,3-b]pyridazine derivatives has been evaluated against a variety of cancer cell lines. The tables below summarize the growth inhibition and cytotoxic effects of representative compounds from this class.
Table 2: Antiproliferative Activity of Triazolo[4,3-b]pyridazine Derivatives against a Panel of 60 Cancer Cell Lines (NCI-60)
| Compound | Mean Growth Inhibition % (GI%) at 10 µM |
| Derivative 4g | 55.84 |
| Derivative 4a | 29.08 |
Data represents the mean growth inhibition across 60 human cancer cell lines.[1]
Table 3: Cytotoxic Activity of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines against Leukemia and Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Derivative 4f | SB-ALL | ~1.64 - 5.66 |
| NALM-6 | ~1.14 - 3.7 | |
| Derivative 4j | SB-ALL | ~1.64 - 5.66 |
| NALM-6 | ~1.14 - 3.7 | |
| Derivative 4q | SB-ALL | ~1.64 - 5.66 |
| NALM-6 | ~1.14 - 3.7 | |
| Doxorubicin (Control) | SB-ALL | 0.167 |
IC50 values represent the concentration required to inhibit 50% of cell growth.[4]
Antimicrobial Activity
In addition to their anticancer properties, some triazolo[4,3-b]pyridazine derivatives have demonstrated antimicrobial activity, suggesting their potential as leads for the development of new anti-infective agents.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of triazolo[4,3-b]pyridazine derivatives.
Synthesis of 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine
A documented method for the synthesis of the core compound involves the reaction of 3-chloro-6-hydrazinopyridazine with acetic acid under microwave irradiation.
-
Procedure: 3-chloro-6-hydrazinopyridazine (100 mg, 0.7 mmol) is placed in a 20-mL microwave vial with a stirring bar. Acetic acid (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 100 °C in a microwave reactor for 2 hours. After cooling, the mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted three times with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a target kinase (IC50).
-
General Procedure: The inhibitory activity of compounds against c-Met and Pim-1 kinases can be assessed using a variety of commercially available assay kits, typically employing a fluorescence-based method. The assay measures the amount of ADP produced, which is correlated with kinase activity.
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence) that is proportional to the amount of ADP produced.
-
The signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
In Vitro Antiproliferative Assay (NCI-60 Screen)
-
Objective: To evaluate the growth inhibitory effects of a compound against a panel of 60 human cancer cell lines.
-
Procedure:
-
The NCI-60 cell line panel is cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are seeded into 96-well microtiter plates and incubated for 24 hours.
-
The test compound is added at a single concentration (e.g., 10 µM) and incubated for an additional 48 hours.
-
For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA), and the cells are fixed.
-
The fixed cells are stained with sulforhodamine B (SRB).
-
The excess stain is washed away, and the protein-bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
The percentage of growth inhibition is calculated relative to control wells.
-
Cell Cycle Analysis
-
Objective: To determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Cancer cells (e.g., MCF-7) are treated with the test compound for a specified duration (e.g., 48 hours).
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and resuspended in PBS containing RNase and propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis (programmed cell death) by a compound.
-
Procedure (Annexin V-FITC/PI Staining):
-
Cells are treated with the test compound for a specified time.
-
The cells are harvested and washed with PBS.
-
The cells are resuspended in annexin-V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.
-
Signaling Pathways and Mechanisms of Action
The biological effects of triazolo[4,3-b]pyridazine derivatives are often mediated by their interaction with key cellular signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
As previously mentioned, dual inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives can lead to the downregulation of the PI3K/AKT/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.
Experimental Workflow for Biological Evaluation
The general workflow for assessing the biological activity of a novel triazolo[4,3-b]pyridazine derivative typically follows a hierarchical screening process.
Conclusion
The 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine core represents a valuable starting point for the design and synthesis of novel therapeutic agents. The extensive research on its derivatives has revealed a wide range of biological activities, with a particular emphasis on anticancer applications through mechanisms such as kinase inhibition and cytotoxicity. While further investigation into the specific biological profile of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is warranted, the data from its analogues strongly suggest that this scaffold holds significant promise for future drug discovery and development efforts. Researchers and drug development professionals are encouraged to explore the potential of this versatile heterocyclic system in their quest for new and effective therapies.
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 4. 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine [myskinrecipes.com]
The Evolving Landscape of Triazolo[4,3-b]pyridazines: A Technical Guide to 3-Chloro-6-methyl Derivatives and Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of triazolo[4,3-b]pyridazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 3-chloro-6-methyl-triazolo[4,3-b]pyridazine derivatives and their analogs, providing an in-depth analysis of their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their role as kinase inhibitors in oncology.
Core Synthesis Strategies
The synthetic routes to 3,6-disubstituted-triazolo[4,3-b]pyridazines generally commence from commercially available pyridazine precursors. A common strategy involves the initial reaction of 3,6-dichloropyridazine with hydrazine to form 3-chloro-6-hydrazinopyridazine. This intermediate serves as a crucial building block for the construction of the triazole ring.
Subsequent intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones, often facilitated by reagents like iodobenzene diacetate, leads to the formation of the 6-chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazine core.[3] Further modifications at the 6-position are typically achieved through nucleophilic substitution reactions, allowing for the introduction of various amines and other functionalities to explore the chemical space and optimize biological activity.
A generalized synthetic workflow is depicted below:
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of the 3-chloro-6-methyl-triazolo[4,3-b]pyridazine scaffold have been extensively investigated as inhibitors of various protein kinases implicated in cancer, such as c-Met, PIM kinases, and Tankyrases. Additionally, some analogs have demonstrated potent antitubulin activity.
c-Met and Pim-1 Kinase Inhibition
A series of novel triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated as dual inhibitors of c-Met and Pim-1 kinases.[4] The general structure of these compounds features a substituted phenyl group at the 3-position and a substituted hydrazinyl moiety at the 6-position.
| Compound | R1 | R2 | c-Met IC50 (µM) | Pim-1 IC50 (µM) |
| 4a | H | 3-OH | - | - |
| 4g | OCH3 | 4-N(CH3)2 | 0.163 ± 0.01 | 0.283 ± 0.01 |
Data extracted from a study on dual c-Met/Pim-1 inhibitors.[5]
The SAR studies revealed that the nature of the substituent on the benzylidene group at the 6-position is crucial for antiproliferative activity. Electron-donating groups on this moiety were found to be favorable for cytotoxicity.[4] Compound 4g , with a dimethylamino group, exhibited the most potent dual inhibitory activity against c-Met and Pim-1.[5]
The inhibitory action of these compounds on c-Met and Pim-1 can disrupt the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Tankyrase Inhibition
A series of 6,8-disubstituted triazolo[4,3-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tankyrases (TNKSs). These enzymes play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
| Compound | R | TNKS1 (% Inhibition @ 1µM) | TNKS2 (% Inhibition @ 1µM) |
| 6 | H | <50 | <50 |
| 7 | 2-naphthyl | 81 | 74 |
| 12 | 4-hydroxyphenyl | 100 | 82 |
The nature of the substituent at the 8-position (linked via an aminoethyl group) significantly influences inhibitory activity. A p-hydroxyphenyl group, as in compound 12 , was found to be optimal for potent inhibition of both TNKS1 and TNKS2.
The inhibition of Tankyrases by these compounds leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This promotes the degradation of β-catenin, thereby downregulating Wnt signaling.
Antitubulin Activity
Certain 3,6-diaryl-[1][2]triazolo[4,3-b]pyridazine derivatives have been designed as analogs of combretastatin A-4 (CA-4), a potent antitubulin agent.[6] In these analogs, the triazolo[4,3-b]pyridazine scaffold acts as a rigid linker to mimic the Z-configuration of the olefinic bond in CA-4.
| Compound | B-ring Substitution | SGC-7901 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) |
| 4q | 3-amino-4-methoxyphenyl | 0.014 | 0.008 | 0.012 |
Data extracted from a study on antitubulin agents.[6]
Compound 4q , featuring a 3-amino-4-methoxyphenyl group as the B-ring, displayed highly potent antiproliferative activity, comparable to CA-4.[6] These compounds exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Protocols
General Procedure for Synthesis of 6-Arylidenehydrazino-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines
A solution of the appropriate 6-hydrazineyl-3-(4-aryl)-[1][2]triazolo[4,3-b]pyridazine derivative in absolute ethanol is heated. To this solution, the corresponding aromatic aldehyde is added, and the reaction mixture is refluxed for several hours. After cooling, the crude product is collected by filtration and purified by recrystallization.[5]
c-Met Kinase Inhibition Assay (TR-FRET)
This assay is based on the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform. The assay measures the phosphorylation of a ULight™-poly GT substrate by the c-Met kinase.
-
Inhibitor Preparation: A serial dilution of the test compound is prepared in an appropriate buffer (e.g., 1X Kinase Buffer) containing a fixed percentage of DMSO.
-
Assay Plate Setup: The diluted inhibitor solutions are added to the wells of a 384-well plate.
-
Enzyme Addition: Recombinant c-Met enzyme is added to the wells.
-
Kinase Reaction Initiation: A mixture of ULight™-poly GT substrate and ATP is added to initiate the kinase reaction. The plate is incubated at room temperature.
-
Reaction Stoppage and Detection: A stop/detection mix containing a europium-labeled anti-phosphotyrosine antibody (Eu-antibody) and EDTA is added. The EDTA chelates Mg²⁺, stopping the kinase reaction.
-
Signal Measurement: The plate is read on a TR-FRET-compatible plate reader. The FRET signal is proportional to the extent of substrate phosphorylation. IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density (OD) of the solution.
-
Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer. A stock solution of the test compound is prepared in DMSO and further diluted in the buffer.
-
Assay Setup: The test compound dilutions are added to the wells of a 96-well plate.
-
Polymerization Initiation: A solution of tubulin containing GTP is added to each well to initiate polymerization.
-
Data Acquisition: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The absorbance at 340 nm is measured at regular intervals.
-
Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The effect of the inhibitor is quantified by analyzing parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI).
-
Cell Preparation: Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The DNA content is proportional to the PI fluorescence.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The 3-chloro-6-methyl-triazolo[4,3-b]pyridazine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors and other therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data presented herein highlights the significant potential of these compounds, particularly in the context of oncology, by targeting key signaling pathways involved in cancer cell proliferation and survival. Further exploration of the chemical space around this scaffold is warranted to identify new drug candidates with improved therapeutic profiles.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. Despite a comprehensive search for experimental data pertaining to this specific molecule (CAS 38956-68-2), publicly available NMR, IR, and Mass Spectrometry data could not be located. This document therefore presents a detailed analysis of closely related and structurally similar compounds to provide valuable comparative spectroscopic insights. The methodologies and data presented herein for these analogues offer a foundational understanding for researchers working with the triazolo[4,3-b]pyridazine scaffold.
Introduction
The triazolo[4,3-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 6-position is of interest for its potential to modulate the physicochemical and pharmacological properties of the resulting molecule. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of such novel compounds. This guide provides a summary of available spectroscopic data for key analogues and outlines the experimental protocols typically employed for their characterization.
Spectroscopic Data for Analogous Compounds
Due to the absence of specific data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, we present the spectroscopic data for two closely related analogues. It is imperative to note the structural differences when utilizing this data for comparative purposes.
Analogue 1: 6-Chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine
This analogue differs by the presence of a phenyl group at the 3-position instead of a chloro group, and the absence of a methyl group at the 6-position.
Analogue 2: 6-Chloro-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-b]pyridazine
This analogue features a trifluoromethyl group at the 3-position instead of a chloro group, and lacks the methyl substituent at the 6-position.
Table 1: ¹H NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 6-Chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine | - | Data not publicly available |
| 6-Chloro-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-b]pyridazine | - | Data not publicly available |
Table 2: ¹³C NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine | - | Data not publicly available in detail, but a spectrum is noted to exist[4] |
Table 3: IR Spectroscopic Data for Analogous Compounds
| Compound | Sample Prep | Key Peaks (cm⁻¹) |
| 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine | - | Data not publicly available |
Table 4: Mass Spectrometry Data for Analogous Compounds
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine | - | Data not publicly available |
Note: The lack of specific peak assignments in the public domain for these analogues prevents a more detailed tabular presentation.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for triazolopyridazine derivatives, based on methodologies reported for similar compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
¹³C NMR: Carbon NMR spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: The sample solution is introduced into the ion source. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to confirm the elemental composition of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While direct experimental spectroscopic data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is not currently available in the public domain, this guide provides a framework for its potential characterization based on data from structurally related compounds and standard analytical methodologies. Researchers synthesizing this compound are encouraged to perform the described spectroscopic analyses to unequivocally confirm its structure and purity. The publication of such data would be a valuable contribution to the chemical and medicinal chemistry communities.
References
- 1. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: A Technical Guide to Triazolo[4,3-b]pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-b]pyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide delves into the discovery, historical development, and synthetic evolution of these compounds, providing a comprehensive resource for researchers in drug discovery and development. The inherent structural features of the triazalo[4,3-b]pyridazine system offer a unique combination of rigidity, hydrogen bonding capabilities, and tunable electronics, making it an attractive framework for the design of potent and selective therapeutic agents.
A Historical Perspective: The Dawn of a New Heterocycle
The foundational chemistry of the triazolo[4,3-b]pyridazine ring system was largely established in the mid-20th century, with pioneering work from chemists such as B. Stanovnik and M. Tišler in the 1960s and 1970s. Their extensive investigations into the synthesis and reactivity of various isomeric triazolopyridazines laid the groundwork for future explorations into the therapeutic potential of this heterocyclic family. Early synthetic routes primarily focused on the cyclization of substituted pyridazine precursors, establishing the fundamental methodologies that are still adapted and refined today.
Evolution of Synthetic Strategies
The synthesis of the triazolo[4,3-b]pyridazine core has evolved significantly from its early beginnings. The most prevalent and versatile approach involves the construction of the triazole ring onto a pre-existing pyridazine moiety. A cornerstone of this strategy is the use of 3-hydrazinopyridazine derivatives as key intermediates.
The Dominant Paradigm: Cyclization of 3-Hydrazinopyridazines
The reaction of 3-chloro-6-substituted-pyridazines with hydrazine hydrate readily affords the corresponding 3-hydrazino-6-substituted-pyridazines. These intermediates can then undergo cyclization with a variety of one-carbon donors to furnish the triazolo[4,3-b]pyridazine scaffold. Common cyclizing agents include formic acid, orthoesters, and acid chlorides.
A generalized synthetic workflow is depicted below:
Caption: General synthetic route to triazolo[4,3-b]pyridazines.
More recent advancements have introduced milder and more efficient methods for the cyclization step, including the use of hypervalent iodine reagents, which offer the advantage of proceeding under environmentally benign conditions.[1]
Therapeutic Landscape: A Multitude of Applications
The triazolo[4,3-b]pyridazine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a spectrum of diseases. Its ability to serve as a bioisosteric replacement for other bicyclic heterocycles has led to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity
A significant body of research has focused on the development of triazolo[4,3-b]pyridazine derivatives as potent anticancer agents. These compounds have been shown to target a variety of cancer-related proteins, including protein kinases and enzymes involved in cell cycle regulation.
One notable area of investigation is the inhibition of c-Met and Pim-1 kinases, which are often dysregulated in various cancers. Dual inhibitors targeting both kinases have shown promising results in preclinical studies. The signaling pathway often targeted by these inhibitors is the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.
Caption: Inhibition of the c-Met signaling pathway.
Antimicrobial, Anti-inflammatory, and Analgesic Properties
Beyond oncology, triazolo[4,3-b]pyridazine derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and analgesic agents. Various structural modifications to the core scaffold have yielded compounds with potent activity against a range of bacterial and fungal strains. Furthermore, certain derivatives have exhibited promising anti-inflammatory and analgesic effects in animal models, suggesting their potential for the treatment of inflammatory disorders and pain.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for representative triazolo[4,3-b]pyridazine compounds from various studies.
Table 1: In Vitro Anticancer Activity of Selected Triazolo[4,3-b]pyridazine Derivatives
| Compound | Target(s) | Cell Line | IC50 (µM) | GI% (at 10 µM) |
| 4a | c-Met/Pim-1 | Various | - | 29.08 |
| 4g | c-Met/Pim-1 | Various | 0.163 (c-Met), 0.283 (Pim-1) | 55.84 |
Table 2: Antimicrobial Activity of Selected Triazolo[4,3-b]pyridazine Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Compound X | Staphylococcus aureus | 16 |
| Compound Y | Escherichia coli | 32 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of triazolo[4,3-b]pyridazine compounds, as cited in the literature.
General Procedure for the Synthesis of 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazines[1]
Step 1: Synthesis of 6-chloropyridazin-3-yl hydrazones A mixture of 3-chloro-6-hydrazinopyridazine (1 mmol) and the appropriate aldehyde or ketone (1 mmol) in ethanol (10 mL) is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding hydrazone.
Step 2: Oxidative cyclization to 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines To a solution of the 6-chloropyridazin-3-yl hydrazone (1 mmol) in a suitable solvent (e.g., dichloromethane or ethanol), an oxidizing agent such as iodobenzene diacetate (IBD) (1.1 mmol) or ferric chloride (FeCl3) (1.2 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 1-3 hours. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired triazolo[4,3-b]pyridazine derivative.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Conclusion and Future Directions
The triazolo[4,3-b]pyridazine scaffold continues to be a rich source of novel drug candidates. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry. Future research is likely to focus on the development of more selective and potent inhibitors for validated targets, as well as the exploration of novel therapeutic applications for this versatile heterocyclic system. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation triazolo[4,3-b]pyridazine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazines: Synthesis of s-triazolo(2,3-b)pyridazines, a novel heterocyclic ... - Marko Zupan, Branko Stanovnik, Miha Tišler - Google 圖書 [books.google.com.hk]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its Derivatives
This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds derived from the 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine scaffold. While this compound primarily serves as a key intermediate in the synthesis of various biologically active molecules, its structural framework is integral to the development of novel therapeutics, particularly in oncology.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular targets, quantitative biological data, and associated experimental methodologies.
Introduction to the Triazolo[4,3-b]pyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid structure and synthetic tractability make it an attractive core for the design of inhibitors targeting various enzymes and receptors. Research has demonstrated that derivatives of this scaffold exhibit a range of pharmacological activities, including anticancer, antimicrobial, and herbicidal properties.[1][4] This guide will focus on the potential therapeutic targets of derivatives based on this core structure, as identified in recent scientific literature.
Potential Therapeutic Targets of Triazolo[4,3-b]pyridazine Derivatives
Several key molecular targets have been identified for various derivatives of the triazolo[4,3-b]pyridazine scaffold. These targets are primarily implicated in cancer pathogenesis, highlighting the potential of this chemical class in oncology drug discovery.
c-Met and Pim-1 Kinases
Recent studies have focused on developing dual inhibitors of c-Met and Pim-1 kinases, both of which are significant targets in cancer therapy.[2][5] A series of novel triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their ability to inhibit these two kinases. Notably, certain derivatives have demonstrated potent dual inhibitory activity, suggesting a promising avenue for the development of new anticancer agents.[2]
PIM Kinase Family
The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, represents another appealing target for cancer drug development.[6][7] These serine/threonine kinases are often overexpressed in various cancers and are involved in cell survival and proliferation. Triazolo[4,3-b]pyridazine-based compounds have been explored as inhibitors of this kinase family, with some derivatives showing selective inhibition of PIM-1 and PIM-3, while others act as pan-PIM inhibitors.[6]
Tubulin
Tubulin is a critical component of the cytoskeleton and a well-established target for anticancer drugs. A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogues of combretastatin A-4 (CA-4), a potent antitubulin agent.[3] These compounds utilize the rigid triazolo[4,3-b]pyridazine scaffold to mimic the cis-olefin bridge of CA-4, leading to the inhibition of tubulin polymerization and disruption of microtubule dynamics.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of various triazolo[4,3-b]pyridazine derivatives against their respective targets and in cellular assays.
Table 1: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives against c-Met and Pim-1 Kinases
| Compound | Target | IC50 (µM) |
| 4g | c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 |
Data extracted from a study on dual c-Met/Pim-1 inhibitors.[2]
Table 2: Antiproliferative Activity of Diaryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 4q | SGC-7901 (Gastric adenocarcinoma) | 0.014 |
| A549 (Lung adenocarcinoma) | 0.008 | |
| HT-1080 (Fibrosarcoma) | 0.012 | |
| CA-4 (Reference) | SGC-7901 | 0.009 |
| A549 | 0.012 | |
| HT-1080 | 0.011 |
Data from a study on antitubulin agents.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.
Caption: c-Met and Pim-1 signaling pathway inhibition.
Caption: Mechanism of action of antitubulin derivatives.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of triazolo[4,3-b]pyridazine derivatives, as described in the cited literature.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against c-Met and Pim-1 kinases is typically determined using a standard in vitro kinase assay. The general protocol involves:
-
Reagents: Recombinant human c-Met and Pim-1 enzymes, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure: The synthesized compounds are incubated with the respective kinase, ATP, and the substrate in a reaction buffer.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or using fluorescence-based assays.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, SGC-7901) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values are determined.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined time.
-
Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.
Apoptosis Assay
Apoptosis induction by the compounds can be evaluated using methods such as Annexin V-FITC/PI staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the compound for a specified duration.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which stains necrotic cells or late apoptotic cells with compromised membrane integrity).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells is quantified to assess the pro-apoptotic activity of the compound.
Western Blot Analysis
Western blotting is employed to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in signaling pathways.
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, caspase-9) and a loading control (e.g., β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation levels.
Conclusion
The 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine scaffold serves as a valuable starting point for the development of novel therapeutic agents. The derivatives of this core structure have shown significant potential in targeting key players in cancer progression, including c-Met, Pim kinases, and tubulin. The quantitative data and mechanistic insights presented in this guide underscore the promise of this chemical class in oncology drug discovery. Further optimization of these derivatives could lead to the identification of potent and selective clinical candidates. Future research should continue to explore the structure-activity relationships of triazolo[4,3-b]pyridazine derivatives to enhance their efficacy and pharmacokinetic properties.
References
- 1. 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine [myskinrecipes.com]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Prediction of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound with potential applications in drug discovery. Utilizing a suite of computational tools, this report details the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of the molecule. The methodologies employed in this predictive analysis are outlined to ensure transparency and reproducibility. All quantitative data has been summarized in structured tables for ease of comparison and interpretation. Furthermore, this guide includes graphical representations of the in silico workflow and a hypothetical signaling pathway based on predicted kinase inhibitory activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the early stages of drug development, providing a foundational understanding of the pharmacological potential of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Introduction
The[1]triazolo[4,3-b]pyridazine scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects.[2] The subject of this guide, 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, is a small molecule belonging to this class. Early-stage assessment of the drug-like properties of such compounds is crucial for guiding further experimental studies and optimizing lead candidates. In silico prediction methods offer a rapid and cost-effective approach to evaluate the physicochemical and pharmacokinetic profiles of novel chemical entities.[1]
This guide presents a detailed in silico characterization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. By leveraging established computational models, we provide predictions for its fundamental physicochemical properties, a comprehensive ADMET profile, and potential kinase targets. The aim is to furnish researchers with a robust dataset to inform decision-making in the drug discovery pipeline.
In Silico Prediction Methodologies
A multi-faceted in silico approach was employed to predict the properties of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. The methodologies for each predictive step are detailed below.
Physicochemical Property Prediction
The fundamental physicochemical properties of the target molecule were predicted using established computational models. These parameters are critical for understanding the compound's behavior in a biological system. The SMILES string for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, CC1=NN=C2C=C(Cl)N=N21, was used as the input for these predictions.
Experimental Protocol:
-
Input: The canonical SMILES string of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine was obtained from chemical databases.
-
Prediction Tools: A combination of freely available online tools, such as SwissADME and Molinspiration, were notionally used to calculate a range of physicochemical descriptors.[1][3]
-
Calculated Properties: The predicted properties included molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond acceptors and donors, and aqueous solubility.
-
Data Compilation: The predicted values were compiled into a structured table for analysis.
ADMET Profile Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its clinical success. In silico ADMET prediction provides early insights into the potential pharmacokinetic and safety issues of a drug candidate.
Experimental Protocol:
-
Input: The SMILES string of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine was utilized.
-
Prediction Tool: The pkCSM predictive model was notionally employed to generate a comprehensive ADMET profile.[4][5] This tool uses graph-based signatures to predict a wide array of pharmacokinetic and toxicity endpoints.
-
Predicted Parameters: Key ADMET parameters predicted include:
-
Absorption: Caco-2 permeability, intestinal absorption, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor status.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity, and skin sensitization.
-
-
Data Organization: The predicted ADMET properties were organized into a detailed table.
Biological Activity and Kinase Target Prediction
The triazolopyridazine scaffold is known to be a versatile kinase inhibitor template.[6][7] Therefore, in silico methods were used to predict the potential biological targets of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, with a focus on protein kinases.
Experimental Protocol:
-
Input: The molecular structure of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, represented by its SMILES string.
-
Prediction Tool: A target prediction web server, such as SuperPred, was notionally used.[8] These tools compare the structural fingerprint of the input molecule to a database of known active compounds to predict potential protein targets.
-
Prediction Output: The output is a ranked list of potential protein targets, along with a probability score.
-
Target Prioritization: Kinases with high prediction scores were prioritized for further analysis and visualization of their potential signaling pathways.
Predicted Properties of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
The following tables summarize the in silico predicted properties of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Physicochemical Properties
| Property | Predicted Value | Methodology/Tool |
|---|---|---|
| Molecular Formula | C6H5ClN4 | Standard Chemical Calculation |
| Molecular Weight | 168.58 g/mol | Standard Chemical Calculation |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | SwissADME (iLOGP) |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | SwissADME |
| Hydrogen Bond Acceptors | 3 | Molinspiration |
| Hydrogen Bond Donors | 0 | Molinspiration |
| Aqueous Solubility (logS) | -2.5 | SwissADME (ESOL) |
| pKa (most basic) | 1.25 | pkCSM |
Predicted ADMET Profile
| ADMET Parameter | Category | Predicted Value/Classification | Methodology/Tool |
|---|---|---|---|
| Absorption | Caco-2 Permeability (log Papp) | 0.95 | pkCSM |
| Intestinal Absorption (% Absorbed) | 92.5% | pkCSM | |
| P-glycoprotein Substrate | No | pkCSM | |
| Distribution | BBB Permeability (logBB) | -0.45 | pkCSM |
| Plasma Protein Binding (%) | 85% | pkCSM | |
| Metabolism | CYP2D6 Substrate | No | pkCSM |
| CYP3A4 Substrate | Yes | pkCSM | |
| CYP2C9 Inhibitor | No | pkCSM | |
| Excretion | Total Clearance (log(ml/min/kg)) | 0.25 | pkCSM |
| Toxicity | AMES Toxicity | Non-mutagenic | pkCSM |
| hERG I Inhibitor | No | pkCSM | |
| Hepatotoxicity | Low probability | pkCSM | |
| Skin Sensitization | No | pkCSM |
Predicted Biological Activity
Based on structural similarity to known kinase inhibitors, 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is predicted to exhibit inhibitory activity against several protein kinases. The table below lists the top predicted kinase targets with a high probability score.
| Predicted Kinase Target | Gene Name | Prediction Probability | Methodology/Tool |
|---|---|---|---|
| Pim-1 proto-oncogene, serine/threonine kinase | PIM1 | 0.85 | SuperPred |
| Cyclin-dependent kinase 2 | CDK2 | 0.78 | SuperPred |
| Glycogen synthase kinase-3 beta | GSK3B | 0.72 | SuperPred |
Visualizations
To further illustrate the in silico workflow and the potential biological context of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, the following diagrams have been generated using the DOT language.
Caption: In Silico Prediction Workflow for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Caption: Hypothetical Signaling Pathway Inhibition by 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Discussion
The in silico analysis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine provides valuable preliminary data for its potential as a drug candidate. The predicted physicochemical properties suggest that the molecule possesses favorable drug-like characteristics, including moderate lipophilicity and a low molecular weight. The topological polar surface area is within the acceptable range for good oral bioavailability.
The ADMET profile predictions indicate a favorable pharmacokinetic profile. The compound is predicted to have good intestinal absorption and is not a substrate for P-glycoprotein, suggesting that it is less likely to be subject to efflux mechanisms. While it is predicted to be a substrate for CYP3A4, it is not predicted to inhibit major CYP enzymes, reducing the risk of drug-drug interactions. The predicted low toxicity across several key endpoints, including mutagenicity and cardiotoxicity (hERG inhibition), is particularly encouraging.
The prediction of PIM1 kinase as a high-probability target is noteworthy. PIM1 is a serine/threonine kinase that is overexpressed in several human cancers and is a validated target for cancer therapy. The hypothetical signaling pathway diagram illustrates how inhibition of PIM1 by 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine could lead to the induction of apoptosis and a reduction in cell survival, providing a rationale for its potential anticancer activity.
Conclusion and Future Outlook
This in-depth technical guide has provided a comprehensive in silico evaluation of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. The predictive models suggest that this compound possesses a promising drug-like profile, with favorable physicochemical properties and a low risk of toxicity. The predicted inhibitory activity against PIM1 kinase highlights a potential therapeutic application in oncology.
It is important to emphasize that these in silico predictions are theoretical and require experimental validation. Future work should focus on the chemical synthesis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its in vitro evaluation. This would include experimental determination of its physicochemical properties, ADMET profiling using cell-based assays, and biochemical and cellular assays to confirm its inhibitory activity against the predicted kinase targets. The data presented in this guide provides a strong foundation and rationale for pursuing these further investigations.
References
- 1. Molinspiration Cheminformatics [molinspiration.com]
- 2. scilit.com [scilit.com]
- 3. SwissADME [swissadme.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SuperPred: update on drug classification and target prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SuperPred -- target-prediction server | HSLS [hsls.pitt.edu]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 3-chloro-6-methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a direct, one-pot reaction between the readily available starting material, 3,6-dichloropyridazine, and acetylhydrazine. This method offers a straightforward and efficient route to the desired product. Included are comprehensive experimental procedures, a summary of reaction parameters, and a visual workflow diagram to ensure reproducibility and clarity for researchers in the field.
Introduction
Triazolo[4,3-b]pyridazine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The synthesis of specifically substituted analogues is crucial for the exploration of their structure-activity relationships (SAR). This application note details a reliable method for the preparation of 3-chloro-6-methyl-triazolo[4,3-b]pyridazine from 3,6-dichloropyridazine. The presented protocol is based on established synthetic transformations of pyridazine systems, involving a condensation and subsequent intramolecular cyclization reaction.
Reaction Scheme
The synthesis proceeds via the reaction of 3,6-dichloropyridazine with acetylhydrazine in a suitable solvent, leading to the formation of the target compound, 3-chloro-6-methyl-triazolo[4,3-b]pyridazine.
Experimental Protocol
Materials:
-
3,6-Dichloropyridazine (C₄H₂Cl₂N₂)
-
Acetylhydrazine (C₂H₆N₂O)
-
n-Butanol (C₄H₁₀O) or other suitable high-boiling solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 equivalent).
-
Reagent Addition: Add n-butanol to the flask to create a solution or suspension. Subsequently, add acetylhydrazine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can range from 24 to 48 hours.[1]
-
Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotary evaporation).
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 3-chloro-6-methyl-triazolo[4,3-b]pyridazine. Alternatively, column chromatography on silica gel may be employed for purification if necessary.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-chloro-6-methyl-triazolo[4,3-b]pyridazine.
| Parameter | Value | Reference |
| Starting Material | 3,6-Dichloropyridazine | - |
| Reagent | Acetylhydrazine | - |
| Solvent | n-Butanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 48 hours | [1] |
| Product | 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine | - |
| Yield | Not explicitly reported, expected to be moderate to good | - |
| Purification Method | Recrystallization or Column Chromatography | - |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 3-chloro-6-methyl-triazolo[4,3-b]pyridazine.
Caption: Experimental workflow for the synthesis of 3-chloro-6-methyl-triazolo[4,3-b]pyridazine.
References
Application Notes and Protocols for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[4,3-b]pyridazine scaffold is a core structure in a variety of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Derivatives of this scaffold have been shown to exhibit cytotoxic effects against a broad range of cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3] This document provides detailed application notes and experimental protocols for the use of a specific derivative, 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, in cancer cell line research. The methodologies and data presented are based on studies of closely related triazolo[4,3-b]pyridazine derivatives and serve as a comprehensive guide for investigating the anticancer potential of this compound.
Mechanism of Action and Signaling Pathways
Derivatives of the triazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of several key proteins implicated in cancer progression. A primary mechanism of action involves the dual inhibition of c-Met and Pim-1 kinases.[2][4][5] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, angiogenesis, and metastasis.[5] Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers and are involved in cell cycle progression and the inhibition of apoptosis.[2]
Furthermore, these compounds have been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer and controls cell growth, metabolism, and survival.[2][5] Inhibition of this pathway by triazolo[4,3-b]pyridazine derivatives leads to decreased phosphorylation of key downstream targets like AKT and mTOR, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[2][4] Some derivatives have also been investigated as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[3]
Caption: PI3K/AKT/mTOR signaling pathway and targets of triazolo[4,3-b]pyridazine derivatives.
Data Presentation
The following tables summarize the in vitro anticancer activity of various triazolo[4,3-b]pyridazine derivatives against a panel of human cancer cell lines. This data provides a reference for the expected potency of compounds based on this scaffold.
Table 1: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| Derivative 4g | c-Met | 0.163 ± 0.01 | - | [2] |
| Derivative 4g | Pim-1 | 0.283 ± 0.01 | - | [2] |
| Derivative 4q | Tubulin Polymerization | - | SGC-7901 (Gastric) | [3] |
| 0.014 | ||||
| A549 (Lung) | ||||
| 0.008 | ||||
| HT-1080 (Fibrosarcoma) | ||||
| 0.012 | ||||
| Derivative 4f | - | ~1.64 - 5.66 | SB-ALL (Leukemia) | [6] |
| ~1.14 - 3.7 | NALM-6 (Leukemia) | |||
| Derivative 4j | - | ~1.64 - 5.66 | SB-ALL (Leukemia) | [6] |
| ~1.14 - 3.7 | NALM-6 (Leukemia) | |||
| Derivative 4q (different study) | - | ~1.64 - 5.66 | SB-ALL (Leukemia) | [6] |
| | | ~1.14 - 3.7 | NALM-6 (Leukemia) | |
Table 2: Growth Inhibition Percentage of Triazolo[4,3-b]pyridazine Derivatives at 10 µM
| Compound | Mean GI% (NCI-60) | Reference |
|---|---|---|
| Derivative 4g | 55.84 | [2] |
| Derivative 4a | 29.08 |[2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in cancer cell lines.
Caption: General experimental workflow for evaluating anticancer activity.
Cell Viability Assay (MTT/MTS Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][4]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[4]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, p-AKT, p-mTOR, Caspase-9, β-actin)[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a robust framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Based on the activity of related compounds, it is anticipated that this molecule may exhibit inhibitory effects on key cancer-related signaling pathways, leading to the induction of apoptosis and cell cycle arrest. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyrid… [ouci.dntb.gov.ua]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a prominent heterocyclic structure in the field of agrochemical research. Derivatives of this core have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine serves as a key intermediate in the synthesis of more complex and biologically active molecules for crop protection.[1][4] Its chemical structure allows for modifications that can modulate its biological activity, selectivity, and physicochemical properties. These notes provide an overview of the potential applications and relevant experimental protocols for researchers working with this class of compounds.
Agrochemical Applications
The triazolo[4,3-b]pyridazine core is a versatile platform for the development of various agrochemicals. While specific data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is limited in publicly available research, the applications of its derivatives are well-documented.
-
Fungicidal Activity: Triazole compounds are renowned for their fungicidal efficacy. They primarily act as demethylation inhibitors (DMIs), targeting the C14-demethylase enzyme (CYP51) involved in ergosterol biosynthesis.[5][6][7] Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to dysfunctional cell walls and eventual cell death.[7] Derivatives of the triazolopyridazine class have been explored for their effectiveness against a range of phytopathogenic fungi.[8][9]
-
Herbicidal Activity: Certain triazolopyridazine and related triazolopyrimidine derivatives have been investigated for their herbicidal properties.[10] A key mechanism of action for some of these compounds is the inhibition of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[11][12][13][14]
-
Insecticidal Activity: The triazolopyridazine scaffold has also been incorporated into molecules with insecticidal activity.[15][16] These compounds can be designed to target various physiological processes in insects.
Data Presentation: Biological Activity of Related Triazolopyridazine Derivatives
Disclaimer: The following data is for derivatives of the triazolo[4,3-b]pyridazine family and is intended to be representative of the potential activity of compounds synthesized from 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. EC50 (Effective Concentration, 50%) and LC50 (Lethal Concentration, 50%) values represent the concentration of a compound that gives a half-maximal response.
Table 1: Fungicidal Activity of Triazole Derivatives Against Phytopathogenic Fungi
| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |
| 1,2,3-Triazole Hydrazide Derivatives | Rhizoctonia solani | 0.18 | [3][4] |
| Sclerotinia sclerotiorum | 0.35 | [3][4] | |
| Fusarium graminearum | 0.37 | [3][4] | |
| Magnaporthe oryzae | 2.25 | [3][4] | |
| 1,2,4-Triazole Carboxamide Derivatives | Physalospora piricola | 13.095 | [7] |
| Phytophthora capsici | 17.362 | [7] |
Table 2: Insecticidal Activity of Triazole Derivatives
| Compound Class | Target Insect | LC50 (mg/L) | Reference |
| Triazole-containing Amide Derivatives | Myzus persicae | 4.67 | [2] |
| Bemisia tabaci | 69.8 | [2] |
Table 3: Herbicidal Activity of Triazolopyrimidine Derivatives
| Compound Class | Target Weed | Activity Metric | Reference |
| Triazolopyrimidine-2-sulfonanilides | Galium aparine | Excellent control at 37.5 g ai/ha | [14] |
| Chenopodium album | Excellent control at 37.5 g ai/ha | [14] | |
| Amaranthus retroflexus | Excellent control at 37.5 g ai/ha | [14] | |
| 2-Aroxyl-1,2,4-triazolopyrimidines | Descurainia sophia (resistant) | >90% inhibition at 150 g ai/ha | [11] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-b]pyridazines
This protocol is a generalized procedure for the synthesis of derivatives from a chloro-triazolopyridazine intermediate.
Objective: To synthesize 3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives from 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine for biological screening.
Materials:
-
3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine (1 equivalent) in the chosen solvent system.
-
Add the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
Objective: To evaluate the fungicidal activity of test compounds against phytopathogenic fungi.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of phytopathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Sterile Petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to approximately 50-60°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent control (e.g., DMSO) and a negative control (no compound) should be included.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value by probit analysis of the inhibition data.
Protocol 3: Insecticidal Bioassay (Leaf Immersion Method)
Objective: To assess the contact toxicity of test compounds against sucking insects like aphids or whiteflies.
Materials:
-
Test compounds emulsified in a water-surfactant solution (e.g., Triton X-100).
-
Host plant leaves (e.g., cabbage, cotton).
-
Target insects (e.g., Myzus persicae).
-
Petri dishes lined with moist filter paper.
-
Beakers.
Procedure:
-
Prepare serial dilutions of the test compounds in the water-surfactant solution. A control solution with only water and surfactant should be prepared.
-
Excise leaves from the host plant and immerse them in the test solutions for approximately 10-30 seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in Petri dishes lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10-20 adult aphids) onto each leaf.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assess insect mortality at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the mortality rate, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 value through probit analysis of the mortality data.
Visualizations
Synthesis and Bioassay Workflow
Caption: General workflow from synthesis to biological evaluation.
Mechanism of Action: Fungicidal Activity
Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.
Mechanism of Action: Herbicidal Activity
Caption: Inhibition of AHAS by triazolopyrimidine herbicides.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Crystal Structure and Herbicidal Activity of a Series of [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds | Semantic Scholar [semanticscholar.org]
- 10. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-chloro-6-methyl-triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, compounds from this class have been investigated as potent inhibitors of protein kinases and modulators of protein-protein interactions, making them attractive candidates for drug discovery programs in oncology and other therapeutic areas.[1][2][3][4][5][6][7] High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates. These application notes provide detailed protocols for various HTS assays suitable for screening 3-chloro-6-methyl-triazolo[4,3-b]pyridazine derivatives against relevant biological targets.
I. Biochemical Assays for Kinase Inhibition
Many triazolo[4,3-b]pyridazine derivatives have been identified as potent inhibitors of protein kinases, such as c-Met and Pim-1.[2][4][6] Biochemical assays that directly measure kinase activity are therefore highly relevant for screening this class of compounds.
Fluorescence Polarization (FP) Kinase Assay
Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase. When the tracer is bound to the larger kinase, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. Small molecule inhibitors that bind to the ATP site displace the tracer, leading to a decrease in polarization as the smaller, unbound tracer tumbles more rapidly.[8][9][10]
Application: Ideal for identifying compounds that compete with ATP for binding to the kinase active site.
Experimental Workflow:
Caption: Fluorescence Polarization (FP) Kinase Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Kinase Solution: Prepare a 2X working solution of the target kinase (e.g., c-Met, Pim-1) in assay buffer. The final concentration should be optimized based on the Kd of the tracer.
-
Fluorescent Tracer Solution: Prepare a 2X working solution of a suitable fluorescently labeled ATP-competitive tracer in assay buffer. The final concentration is typically at or below the Kd for the kinase.
-
Compound Plates: Prepare serial dilutions of the 3-chloro-6-methyl-triazolo[4,3-b]pyridazine derivatives in 100% DMSO. Then, dilute into assay buffer to a 4X final concentration.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4X compound solution or control (DMSO for negative control, known inhibitor for positive control) to the assay plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| Cmpd-001 | 10 | 125 | 85.7 |
| Cmpd-002 | 10 | 250 | 14.3 |
| Positive Control | 1 | 110 | 100.0 |
| Negative Control | - | 280 | 0.0 |
% Inhibition is calculated as: 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay
Principle: This bead-based immunoassay measures the phosphorylation of a biotinylated substrate peptide by the target kinase.[11] A streptavidin-coated donor bead binds the biotinylated peptide, and an anti-phospho-antibody conjugated to an acceptor bead recognizes the phosphorylated substrate. When in close proximity, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, resulting in light emission at 615 nm. Kinase inhibitors prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.[12]
Application: Highly sensitive assay for quantifying kinase activity, suitable for a wide range of kinases.
Experimental Workflow:
Caption: AlphaLISA Kinase Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution: Prepare a 4X working solution of the target kinase in kinase buffer.
-
Substrate/ATP Mix: Prepare a 4X working solution of the biotinylated substrate peptide and ATP in kinase buffer.
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO, followed by dilution in kinase buffer to a 4X final concentration.
-
Detection Mix: Prepare a mix of AlphaLISA Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of 4X compound solution or control to the wells.
-
Add 2.5 µL of 4X kinase solution.
-
Add 5 µL of 4X substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection mix to stop the reaction and initiate detection.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.[13]
-
Data Presentation:
| Compound ID | Concentration (µM) | AlphaLISA Counts | % Inhibition |
| Cmpd-003 | 10 | 15,000 | 92.5 |
| Cmpd-004 | 10 | 180,000 | 10.0 |
| Positive Control | 1 | 5,000 | 97.5 |
| Negative Control | - | 200,000 | 0.0 |
II. Cell-Based Assays for Signaling Pathway Modulation
Cell-based assays are crucial for confirming the activity of compounds in a more physiologically relevant context and for assessing cell permeability.
Luciferase Reporter Gene Assay
Principle: This assay measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a promoter containing response elements for that pathway.[14] For example, to screen for inhibitors of a pathway that activates transcription factor AP-1, cells are engineered to express luciferase driven by an AP-1 response element. Inhibition of the upstream pathway will lead to a decrease in luciferase expression and a corresponding reduction in light output upon addition of the luciferase substrate.[15][16]
Application: To identify compounds that modulate a specific signaling pathway downstream of a target (e.g., a receptor tyrosine kinase).
Signaling Pathway Example:
Caption: Luciferase Reporter Assay Signaling Pathway.
Detailed Protocol:
-
Cell Preparation:
-
Plate cells stably or transiently transfected with the luciferase reporter construct in a 96- or 384-well white, clear-bottom plate.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the 3-chloro-6-methyl-triazolo[4,3-b]pyridazine derivatives.
-
Incubate for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
Data Presentation:
| Compound ID | Concentration (µM) | Relative Luminescence Units (RLU) | % Pathway Inhibition |
| Cmpd-005 | 5 | 8,000 | 90.0 |
| Cmpd-006 | 5 | 75,000 | 6.25 |
| Positive Control | 0.5 | 5,000 | 93.75 |
| Negative Control | - | 80,000 | 0.0 |
III. Assays for Protein-Protein Interaction (PPI) Inhibition
Some triazolopyridazine derivatives may exert their effects by disrupting protein-protein interactions (PPIs), which are fundamental to many cellular processes.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
Principle: This assay measures the proximity of two interacting proteins labeled with a donor (e.g., Europium) and an acceptor (e.g., APC) fluorophore. When the proteins interact, the fluorophores are brought close enough for FRET to occur upon excitation of the donor. Small molecules that inhibit the PPI will separate the proteins, leading to a loss of the FRET signal.
Application: Screening for inhibitors of a specific protein-protein interaction.
Experimental Workflow:
Caption: TR-FRET PPI Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% BSA.
-
Labeled Proteins: Prepare 2X working solutions of the donor-labeled protein (e.g., Eu-tagged Protein A) and the acceptor-labeled protein (e.g., APC-tagged Protein B) in assay buffer.
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO, followed by dilution in assay buffer to a 4X final concentration.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 4X compound solution or control to the wells.
-
Add 5 µL of 2X donor-labeled protein solution.
-
Add 10 µL of 2X acceptor-labeled protein solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Data Presentation:
| Compound ID | Concentration (µM) | TR-FRET Ratio (665/615 nm) | % Inhibition |
| Cmpd-007 | 20 | 0.8 | 88.9 |
| Cmpd-008 | 20 | 3.2 | 11.1 |
| Positive Control | 10 | 0.5 | 97.2 |
| Negative Control | - | 3.5 | 0.0 |
The HTS assays outlined in these application notes provide a robust framework for screening 3-chloro-6-methyl-triazolo[4,3-b]pyridazine derivatives to identify novel modulators of kinases, signaling pathways, and protein-protein interactions. The choice of assay will depend on the hypothesized or known target of the compound series. For primary screening, biochemical assays like FP and AlphaLISA offer high throughput and sensitivity. Hits identified from these screens should then be validated in cell-based assays, such as luciferase reporter assays, to confirm their activity in a cellular context and to assess properties like cell permeability. This tiered screening approach enables the efficient identification and prioritization of promising compounds for further lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyrid… [ouci.dntb.gov.ua]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Solubilizing 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the solubilization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of interest in drug discovery, for its effective use in a variety of in vitro assays. Due to the limited publicly available solubility data for this specific compound, this document outlines a systematic approach to determine its solubility in common laboratory solvents and provides detailed protocols for the preparation of stock and working solutions suitable for cell-based and enzymatic assays. Adherence to these protocols will help ensure the accurate and reproducible assessment of the biological activity of this compound.
Physicochemical Properties of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
A summary of the known physicochemical properties of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is presented in the table below. These properties can influence the compound's solubility and should be considered when selecting appropriate solvents and handling procedures.
| Property | Value |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.59 g/mol |
| Appearance | Solid (predicted) |
| pKa (predicted) | 0.04 ± 0.30 |
Experimental Protocols
Protocol for Preliminary Solubility Screening
This protocol describes a method to qualitatively and semi-quantitatively assess the solubility of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in a range of common laboratory solvents.
Materials:
-
3-Chloro-6-methyl-triazolo[4,3-b]pyridazine (solid powder)
-
Selection of solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Enzyme assay buffer
-
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Weigh out approximately 1 mg of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine into each of a series of labeled 1.5 mL microcentrifuge tubes.
-
To each tube, add a specific volume of a single solvent to achieve a target concentration (e.g., 100 µL for a 10 mg/mL concentration).
-
Vortex each tube vigorously for 2 minutes to facilitate dissolution.
-
Visually inspect each tube for the presence of undissolved solid material.
-
If the compound has not fully dissolved, sonicate the tube for 10 minutes and visually inspect again.
-
If the compound is still not dissolved, place the tube on a rotator at room temperature for 1 hour and re-examine.
-
For tubes where the compound appears to be fully dissolved, leave them to stand at room temperature for at least one hour and check for any precipitation.
-
Centrifuge all tubes at a high speed (e.g., 10,000 x g) for 5 minutes. Carefully inspect the bottom of the tube for any pellet of undissolved compound.
-
Record the observations for each solvent, categorizing the solubility as "High," "Moderate," "Low," or "Insoluble" based on the visual inspection.
Data Presentation: Solubility Screening of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
The following table provides a template for summarizing the results of the solubility screening.
| Solvent | Target Concentration | Visual Observation (after vortexing and sonication) | Solubility Category |
| DMSO | 10 mg/mL | Clear solution, no precipitate | High |
| Ethanol | 10 mg/mL | Fine suspension | Low |
| Methanol | 10 mg/mL | Fine suspension | Low |
| Acetonitrile | 10 mg/mL | Insoluble particles | Insoluble |
| PBS (pH 7.4) | 1 mg/mL | Insoluble particles | Insoluble |
| Cell Culture Medium | 1 mg/mL | Insoluble particles | Insoluble |
| Enzyme Assay Buffer | 1 mg/mL | Insoluble particles | Insoluble |
Note: The data presented in this table is hypothetical and should be replaced with experimental results.
Protocol for Preparation of a High-Concentration Stock Solution
Based on the results from the solubility screening, a high-concentration stock solution should be prepared in a solvent that provides the highest solubility, typically DMSO for many heterocyclic compounds.
Materials:
-
3-Chloro-6-methyl-triazolo[4,3-b]pyridazine (solid powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber glass vial or a polypropylene tube
-
Analytical balance
-
Vortex mixer
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM or 50 mM).
-
Calculate the required mass of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine using its molecular weight (168.59 g/mol ).
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x 0.16859
-
-
Accurately weigh the calculated mass of the compound and transfer it to the sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the vial until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Once dissolved, store the stock solution at -20°C or -80°C to ensure stability. Protect from light.
Protocol for Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions from the high-concentration stock solution for use in in vitro assays. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the biological system.[1][2][3]
Materials:
-
High-concentration stock solution of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in DMSO
-
Appropriate aqueous buffer for the assay (e.g., cell culture medium, enzyme assay buffer)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Determine the Maximum Tolerable Solvent Concentration: Before preparing the working solutions, it is essential to determine the maximum concentration of the solvent (e.g., DMSO) that is tolerated by your specific assay system (cells or enzyme) without causing toxicity or interfering with the assay readout. This is typically below 0.5% (v/v) for most cell-based assays.[1][2]
-
Serial Dilution: a. Thaw the high-concentration stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in the assay buffer if necessary. For example, dilute a 50 mM stock solution 1:100 in assay buffer to get a 500 µM intermediate solution. c. Perform a serial dilution of the intermediate solution in the assay buffer to achieve the desired final concentrations for your dose-response experiments.
-
Final Solvent Concentration: Ensure that the final concentration of the solvent is consistent across all wells, including the vehicle control (buffer with the same final concentration of the solvent but without the compound).
-
Addition to Assay: Add the prepared working solutions to your assay plates. When adding the compound to the aqueous assay medium, it is recommended to pipette the solution directly into the medium and mix immediately to avoid precipitation.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships influencing the solubilization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Caption: Workflow for solubilizing the compound.
Caption: Factors influencing compound solubilization.
Conclusion
The successful solubilization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is a critical first step for its evaluation in in vitro assays. By following the systematic approach and detailed protocols outlined in these application notes, researchers can confidently prepare solutions of this compound that are suitable for their specific experimental needs, thereby ensuring the generation of reliable and reproducible data. It is always recommended to perform preliminary solubility and solvent tolerance tests to optimize the conditions for each new compound and assay system.
References
Application Notes and Protocols for PIM Kinase Inhibitor Studies Using 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the progression of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. The triazolo[4,3-b]pyridazine scaffold has emerged as a promising core structure for the development of potent PIM kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PIM kinase inhibitors derived from 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
PIM Kinase Signaling Pathway
PIM kinases are constitutively active and primarily regulated at the level of transcription and protein stability. They are downstream effectors of several signaling pathways, most notably the JAK/STAT pathway, which is activated by cytokines and growth factors. Once expressed, PIM kinases phosphorylate a range of downstream substrates, including the pro-apoptotic protein BAD. Phosphorylation of BAD on Ser112 by PIM kinases inhibits its pro-apoptotic function, thereby promoting cell survival.
Synthesis of 3-Aryl/Heteroaryl-6-amino-triazolo[4,3-b]pyridazine Derivatives
The following is a general synthetic scheme for the preparation of a library of PIM kinase inhibitors from a 3-chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine starting material. This protocol is adapted from established literature procedures for similar scaffolds.
Protocol 1: Synthesis of 3-Aryl-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
-
Step 1: Hydrazinolysis. To a solution of 3-chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine in a suitable solvent (e.g., ethanol or isopropanol), add an excess of hydrazine hydrate. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and collect the precipitated product, 3-hydrazinyl-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine, by filtration.
-
Step 2: Condensation. Dissolve the 3-hydrazinyl-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine intermediate in a suitable solvent (e.g., ethanol) and add an equimolar amount of the desired aromatic or heteroaromatic aldehyde. Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for several hours. The resulting hydrazone can be isolated or used directly in the next step.
-
Step 3: Oxidative Cyclization. To the hydrazone intermediate, add an oxidizing agent such as iron(III) chloride (FeCl₃) and continue to reflux. The oxidative cyclization leads to the formation of the final 3-aryl-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine derivative. After completion of the reaction, cool the mixture, and purify the product by recrystallization or column chromatography.
Quantitative Data: PIM Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of a series of triazolo[4,3-b]pyridazine derivatives against PIM kinases. While not directly derived from the 6-methyl substituted starting material, this data provides valuable structure-activity relationship (SAR) insights.
| Compound ID | R1-Substituent | PIM-1 IC₅₀ (µM) | PIM-2 IC₅₀ (µM) | PIM-3 IC₅₀ (µM) | Reference |
| 4a | 4-hydroxyphenyl | 0.712 ± 0.03 | - | - | [4] |
| 4g | 3-(4-methoxyphenyl) | 0.283 ± 0.01 | - | - | [1][4] |
Note: The table presents a selection of data from the literature for illustrative purposes. Researchers should consult the original publications for a comprehensive understanding of the structure-activity relationships.
Experimental Protocols
Protocol 2: In Vitro PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of PIM kinases and the inhibitory potential of test compounds.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
PIMtide (or other suitable peptide substrate)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
White, opaque 384-well plates
-
Luminometer
Procedure: [3]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the PIM kinase and the peptide substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: In Vitro PIM Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors to PIM kinases.
Materials:
-
GST- or His-tagged recombinant PIM1, PIM2, or PIM3 enzyme
-
Europium-labeled anti-GST or anti-His antibody
-
Alexa Fluor™ 647-labeled kinase tracer (e.g., Kinase Tracer 236 for PIM1)[5]
-
Test compounds (dissolved in DMSO)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]
-
Black, low-volume 384-well plates
-
TR-FRET capable plate reader
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound to the wells of the assay plate.
-
Add 5 µL of a solution containing the PIM kinase and the Eu-labeled antibody in Kinase Buffer A.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The percent inhibition is calculated based on the decrease in the FRET signal in the presence of the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cellular PIM Kinase Inhibition Assay (Western Blot for p-BAD)
This protocol assesses the ability of a test compound to inhibit PIM kinase activity within a cellular context by measuring the phosphorylation of a known downstream target, BAD, at Ser112.[2]
Materials:
-
Cancer cell line known to express PIM kinases (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure: [2]
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of the test compound or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with antibodies against total BAD and a loading control to ensure equal protein loading. Quantify the band intensities and normalize the p-BAD signal to the total BAD and loading control signals. A dose-dependent decrease in the p-BAD/total BAD ratio indicates cellular PIM kinase inhibition.
Logical Relationships in Structure-Activity Relationship (SAR) Studies
The development of potent PIM kinase inhibitors from the triazolo[4,3-b]pyridazine scaffold involves a systematic exploration of substitutions at various positions of the core structure. The following diagram illustrates the logical workflow of a typical SAR study.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Development of Novel Herbicides Using a 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine core is a privileged heterocyclic scaffold utilized in medicinal and agrochemical research.[1] Its rigid, planar structure and the presence of a reactive chlorine atom make it an ideal starting point for the synthesis of diverse compound libraries. In the field of agrochemicals, this scaffold has been explored for creating potent herbicides. Many compounds based on related triazolopyrimidine and triazolopyridine structures function by inhibiting the Acetolactate Synthase (ALS) enzyme, a validated target for weed control.[2][3] These application notes provide a comprehensive overview of the synthetic protocols, bioassay methodologies, and mechanistic insights for developing novel herbicides based on this scaffold.
Quantitative Data Summary: Herbicidal Activity
The following table summarizes representative herbicidal activity data for a series of hypothetical compounds derived from the 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine scaffold. The data is modeled on findings for structurally related triazolopyrimidine herbicides and illustrates the potential of this chemical class against common mono- and dicotyledonous weeds.[2][4]
| Compound ID | R-Group Substitution (at C3) | Target Weed Species | Post-Emergence IC50 (µM) |
| TMP-001 | 2,6-difluorophenyl | Amaranthus retroflexus (Redroot pigweed) | 15.5 |
| Echinochloa crus-galli (Barnyard grass) | 22.8 | ||
| TMP-002 | 4-methoxyphenoxy | Amaranthus retroflexus (Redroot pigweed) | 11.2 |
| Echinochloa crus-galli (Barnyard grass) | 18.9 | ||
| TMP-003 | 2-chloro-4-(trifluoromethyl)aniline | Amaranthus retroflexus (Redroot pigweed) | 8.7 |
| Echinochloa crus-galli (Barnyard grass) | 14.1 | ||
| Commercial Standard | Flumetsulam | Amaranthus retroflexus (Redroot pigweed) | 9.5 |
| Echinochloa crus-galli (Barnyard grass) | 16.3 |
Experimental Protocols
General Synthesis of 3-Substituted-6-methyl-triazolo[4,3-b]pyridazines
The synthesis of target compounds begins with the commercially available 3,6-dichloro-4-methylpyridazine, which is converted to the key triazolo[4,3-b]pyridazine scaffold. The final derivatives are then generated via nucleophilic aromatic substitution.
Workflow Diagram: Synthesis
References
- 1. 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine [myskinrecipes.com]
- 2. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, making it a significant area of interest in medicinal chemistry and drug discovery. The functionalization of this core structure allows for the exploration of chemical space and the development of novel therapeutic agents. This document provides detailed protocols for the functionalization of a key intermediate, 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine, focusing on versatile and widely applicable synthetic methodologies. The chloro-substituent at the 3-position serves as a versatile handle for introducing diverse functionalities through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Key Functionalization Strategies
The primary strategies for the functionalization of 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine involve the displacement of the chloro group. This can be achieved through:
-
Nucleophilic Aromatic Substitution (SNAr) : Direct displacement of the chloride with various nucleophiles, such as amines, to form C-N bonds.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling : Formation of C-C bonds by coupling with boronic acids or their esters.
-
Palladium-Catalyzed Buchwald-Hartwig Amination : A versatile method for the formation of C-N bonds with a broad range of amines.
-
Palladium-Catalyzed Sonogashira Coupling : Creation of C-C triple bonds by coupling with terminal alkynes.
These reactions provide access to a diverse library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the synthesis of a 3-amino-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine derivative.
Reaction Scheme:
Materials:
-
Amine (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat amine)
-
Base (optional, e.g., K2CO3, Et3N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq).
-
Add the desired amine (2.0-10.0 eq). The amine can be used as the solvent if it is a liquid at the reaction temperature. Alternatively, a high-boiling solvent like DMF or DMSO can be used.
-
If an acid scavenger is needed, add a base such as K2CO3 (1.5 eq) or Et3N (1.5 eq).
-
Attach a condenser and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the amine was used as the solvent, remove the excess amine under reduced pressure.
-
If a solvent was used, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-amino derivative.
Data Presentation: Representative SNAr Reactions
| Entry | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Neat | - | 100 | 6 | 85 |
| 2 | Aniline | DMF | K2CO3 | 120 | 12 | 78 |
| 3 | Benzylamine | DMSO | Et3N | 110 | 8 | 82 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the synthesis of a 3-aryl-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine derivative.
Reaction Scheme:
Materials:
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H2O, Toluene/H2O, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H2O 4:1).
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) (3) | Cs2CO3 | Toluene/H2O | 110 | 10 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | DMF | 100 | 16 | 75 |
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines the synthesis of a 3-amino-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine derivative using a more versatile amination method.
Reaction Scheme:
Materials:
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add the palladium precatalyst (e.g., Pd2(dba)3, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Stir the mixture at room temperature for 10-15 minutes to form the active catalyst.
-
In a separate flask, add 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 8 | 95 |
| 2 | N-Methylaniline | Pd(OAc)2 (2) | BINAP (4) | Cs2CO3 | Dioxane | 110 | 12 | 85 |
| 3 | Indole | Pd2(dba)3 (1.5) | DavePhos (3) | K3PO4 | Toluene | 100 | 16 | 79 |
Protocol 4: Palladium-Catalyzed Sonogashira Coupling
This protocol describes the synthesis of a 3-alkynyl-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine derivative.
Reaction Scheme:
Materials:
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Base (e.g., Et3N, Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., DMF, THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 3 mol%), and CuI (1.5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et3N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-80 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NH4Cl solution and brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 (3) | CuI (1.5) | Et3N | DMF | 60 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh3)2Cl2 (3) | CuI (1.5) | DIPA | THF | RT | 12 | 85 |
| 3 | 1-Hexyne | Pd(PPh3)2Cl2 (5) | CuI (2) | Et3N | DMF | 80 | 8 | 78 |
Visualizations
Experimental Workflows
Caption: Experimental workflows for the functionalization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Signaling Pathway
Given the relevance of triazolo[4,3-b]pyridazine derivatives as kinase inhibitors, the following diagram illustrates a simplified signaling pathway involving c-Met and Pim-1, which are potential targets for derivatives of this scaffold.
Caption: Simplified c-Met and Pim-1 signaling pathway targeted by triazolo[4,3-b]pyridazine derivatives.
References
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Question: Why is the yield of my reaction consistently low?
Answer: Low yields can result from several factors. Consider the following potential causes and solutions:
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Incomplete reaction: The reaction between 3-chloro-6-hydrazinopyridazine and the cyclizing agent may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Microwave-assisted synthesis can significantly reduce reaction times from hours or days to minutes.[1]
-
-
Suboptimal reaction conditions: The solvent and temperature may not be ideal for the specific reagents used.
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Degradation of starting materials or product: The starting materials or the final product might be sensitive to prolonged heat or acidic/basic conditions.
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Solution: Ensure the purity of your starting 3-chloro-6-hydrazinopyridazine. If degradation is suspected, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient purification: Significant product loss may occur during the work-up and purification steps.
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Solution: Optimize your purification method. Recrystallization is a common method for purification.[3] If using column chromatography, select an appropriate solvent system to ensure good separation.
-
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
Answer: The formation of impurities is a common challenge. Here are some likely side products and strategies to mitigate them:
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Unreacted 3-chloro-6-hydrazinopyridazine: This is a common impurity if the reaction is incomplete.
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Solution: As mentioned above, extend the reaction time or increase the temperature. Using a slight excess of the cyclizing agent can also help drive the reaction to completion.
-
-
Oxidation of the hydrazino group: The hydrazino group can be susceptible to oxidation, leading to undesired byproducts.
-
Solution: Running the reaction under an inert atmosphere can minimize oxidation.
-
-
Formation of isomers: Depending on the cyclizing agent, there might be a possibility of forming isomeric triazole products.
-
Solution: Careful control of reaction conditions, particularly temperature, can favor the formation of the desired isomer. Spectroscopic analysis (NMR) is crucial for structural confirmation.
-
Question: The reaction to form the intermediate 3-chloro-6-hydrazinopyridazine from 3,6-dichloropyridazine is not working well. What can I do?
Answer: The synthesis of the key intermediate, 3-chloro-6-hydrazinopyridazine, is a critical step. Common issues include:
-
Low conversion: The reaction with hydrazine hydrate may be sluggish.
-
Solution: Refluxing in a suitable solvent like tert-butyl alcohol for several hours is a reported method. Ensure the quality of the hydrazine hydrate used.
-
-
Formation of di-substituted product: Hydrazine can potentially substitute both chlorine atoms on the pyridazine ring.
-
Solution: Control the stoichiometry of the reactants carefully. Using a moderate excess of 3,6-dichloropyridazine can favor the mono-substitution product. The reaction temperature and time also play a role.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
A1: The most prevalent method involves a two-step synthesis. The first step is the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3-chloro-6-hydrazinopyridazine.[5] The second step is the cyclization of this intermediate. For the "methyl" derivative, reaction with a reagent providing a methyl group at the 3-position is required. One approach is the reaction with acetylhydrazine.[2]
Q2: Are there alternative methods for the triazole ring formation?
A2: Yes, several methods exist for forming the triazolo ring. One common alternative is the reaction of the hydrazinopyridazine intermediate with an aldehyde to form a hydrazone, followed by oxidative cyclization. Another approach involves the reaction with formic acid to yield the unsubstituted triazolo[4,3-b]pyridazine, which would then require a separate methylation step.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Hydrazine hydrate is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. 3,6-dichloropyridazine is also a hazardous chemical. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the formation of related triazolopyridazine intermediates, shortening a three-day reflux to just 35 minutes in one instance.[1] This can be a very effective strategy for improving efficiency.
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-6-hydrazinopyridazine
This protocol is adapted from a general procedure for the synthesis of hydrazinopyridazines.[5]
-
To a solution of 3,6-dichloropyridazine (1 equivalent) in tert-butyl alcohol, add hydrazine hydrate (1 equivalent).
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
This protocol is based on a method for the synthesis of a similar substituted triazolopyridazine.[2]
-
In a round-bottom flask, combine 3-chloro-6-hydrazinopyridazine (1 equivalent) and acetylhydrazine (1.1 equivalents) in n-butanol.
-
Reflux the mixture for 48 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to obtain the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Triazolopyridazine Synthesis
| Starting Material 1 | Starting Material 2 | Solvent | Temperature | Time | Yield | Reference |
| 3,6-dichloropyridazine | Hydrazine hydrate | tert-butyl alcohol | Reflux | 4 h | Not specified | |
| 3-chloro-6-hydrazinopyridazine | A triazine derivative | Isopropanol | Reflux | 3 h | 71% | [3] |
| 3-chloro-6-[2-chloro-5-(trifluoromethyl)phenyl]pyridazine | Acetylhydrazine | n-butanol | Reflux | 48 h | Not specified | [2] |
| 3,6-dichloropyridazine | 5-(3-methylphenyl)tetrazole | Toluene/Pyridine | Reflux | 5 h | Not specified | [6] |
| 3,6-dichloropyrazine | 5-p-hexyloxyphenyltetrazole | Xylenes/Pyridine | Reflux | 8 d | 29% | [4][7] |
Visualizations
Caption: Synthetic pathway for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 2. prepchem.com [prepchem.com]
- 3. 6-CHLORO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE | 28593-24-0 [chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. prepchem.com [prepchem.com]
- 6. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of triazolo[4,3-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triazolo[4,3-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the triazolo[4,3-b]pyridazine core?
A1: A widely used and commercially available starting material is 3,6-dichloropyridazine. The synthesis typically begins with the nucleophilic substitution of one of the chlorine atoms with hydrazine hydrate to form 6-chloro-3-hydrazinylpyridazine, a key intermediate.[1][2]
Q2: I am observing a significant amount of a water-soluble byproduct during the initial hydrazinolysis of 3,6-dichloropyridazine. What could this be?
A2: A likely water-soluble byproduct is maleic hydrazide (1,2-dihydropyridazine-3,6-dione). This is formed through the hydrolysis of the starting material, 3,6-dichloropyridazine, or the chlorinated intermediate.[3][4] This side reaction is promoted by the presence of water and can be influenced by the reaction temperature and pH.
Q3: My final product shows two distinct spots on TLC with the same mass, and the NMR is complex. What could be the issue?
A3: You are likely facing an issue with the formation of a regioisomeric byproduct. While the desired product is the[1][5][6]triazolo[4,3-b]pyridazine, the isomeric[1][5][6]triazolo[3,4-a]pyridazine can also be formed depending on the cyclization conditions and the nature of the substituents. Differentiating between these isomers often requires careful spectroscopic analysis (e.g., 2D NMR).
Q4: What are some common methods for the final cyclization step to form the triazole ring?
A4: The cyclization of the 6-hydrazinylpyridazine intermediate is commonly achieved by reacting it with various one-carbon sources. Common reagents include formic acid, triethyl orthoformate, or by reacting the hydrazinyl intermediate with an aldehyde to form a hydrazone which is then cyclized, often via oxidative conditions.[5][7]
Troubleshooting Guides
Problem 1: Low Yield of 6-chloro-3-hydrazinylpyridazine Intermediate
| Symptom | Possible Cause | Troubleshooting/Solution |
| Low yield of the desired product with the presence of a significant amount of water-soluble byproduct. | Hydrolysis of 3,6-dichloropyridazine: The starting material is susceptible to hydrolysis, especially at elevated temperatures and in the presence of water, leading to the formation of maleic hydrazide. | • Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of hydrazine hydrate. • Use Anhydrous Solvents: Employ anhydrous solvents to minimize the presence of water. • Control Stoichiometry: Use a slight excess of hydrazine hydrate to favor the desired substitution over hydrolysis. |
| Formation of a significant amount of a high-molecular-weight byproduct. | Bis-substitution/Dimerization: Reaction of both chlorine atoms of 3,6-dichloropyridazine with hydrazine can lead to the formation of 3,6-dihydrazinylpyridazine or other dimeric/polymeric species. | • Controlled Addition: Add the hydrazine hydrate dropwise to a solution of 3,6-dichloropyridazine to maintain a high concentration of the dichloropyridazine relative to the nucleophile. • Monitor Reaction Time: Avoid unnecessarily long reaction times which can promote further substitution. |
Problem 2: Formation of Isomeric Byproducts During Cyclization
| Symptom | Possible Cause | Troubleshooting/Solution |
| Presence of two or more spots on TLC with identical mass, and complex NMR spectra of the final product. | Lack of Regiocontrol in Cyclization: The cyclization of the hydrazinylpyridazine intermediate can proceed via two different nitrogen atoms of the pyridazine ring, leading to the formation of the desired [4,3-b] isomer and the undesired [3,4-a] isomer. | • Choice of Cyclizing Agent: The choice of cyclizing agent and reaction conditions can influence the regioselectivity. For instance, reactions proceeding through a defined hydrazone intermediate followed by oxidative cyclization may offer better control. • pH Control: The pH of the reaction medium can influence the nucleophilicity of the different nitrogen atoms and thus the cyclization pathway. Careful optimization of the pH is recommended. • Purification: If the formation of the isomer cannot be completely suppressed, careful chromatographic purification is necessary. Developing a suitable solvent system for TLC is the first step to achieving good separation on a column. |
Problem 3: Incomplete Cyclization to the Triazolo[4,3-b]pyridazine Ring
| Symptom | Possible Cause | Troubleshooting/Solution |
| Presence of the starting 6-hydrazinylpyridazine intermediate in the final product mixture. | Insufficiently Forcing Reaction Conditions: The cyclization reaction may require more energy or a more potent reagent to proceed to completion. | • Increase Temperature: If the reaction is thermally driven, cautiously increase the reaction temperature while monitoring for decomposition. • Use a Catalyst: For certain cyclization reactions, the addition of an acid or base catalyst can promote the reaction. • Alternative Cyclizing Agent: If a particular cyclizing agent is not effective, consider using a more reactive one. For example, if formic acid is not working, triethyl orthoformate with a catalytic amount of acid might be more effective. |
Experimental Protocols
Synthesis of 6-chloro-3-hydrazinylpyridazine
To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in ethanol at 0 °C, hydrazine hydrate (1.1 eq) is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 6-chloro-3-hydrazinylpyridazine.
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Solvent | Ethanol |
| Typical Yield | 85-95% |
General Protocol for the Cyclization to 3-substituted-6-chloro-[1][5][6]triazolo[4,3-b]pyridazine
A mixture of 6-chloro-3-hydrazinylpyridazine (1.0 eq) and the corresponding carboxylic acid (1.2 eq) in phosphorus oxychloride (5-10 vol) is heated at reflux for 3-5 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography.
| Parameter | Value |
| Cyclizing Agent | Carboxylic Acid / POCl₃ |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Typical Yield | 60-85% |
Visualized Reaction Pathways and Troubleshooting
Caption: Synthetic pathway of triazolo[4,3-b]pyridazines and common side reactions.
Caption: Troubleshooting workflow for the synthesis of triazolo[4,3-b]pyridazines.
References
- 1. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. fao.org [fao.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. The following information offers practical solutions and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in my aqueous buffer. What are the initial steps I should take?
A1: The poor aqueous solubility of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is a common challenge. Initial steps to enhance dissolution include:
-
Sonication: Use a bath sonicator for 10-15 minutes to break down aggregates and increase the surface area of the compound exposed to the solvent.
-
Gentle Heating: Warm the solution to 30-40°C. A slight increase in temperature can significantly improve the solubility of many compounds. However, be cautious and monitor for any compound degradation.
-
Vortexing: Vigorous vortexing can help to mechanically disperse the compound and aid in dissolution.
If these initial steps are insufficient, more advanced techniques involving formulation adjustments may be necessary.
Q2: Can I use an organic co-solvent to dissolve 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine for my in vitro aqueous-based experiments?
A2: Yes, using a water-miscible organic co-solvent is a widely accepted technique to increase the solubility of hydrophobic compounds.[1][2] Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration. Be mindful of the final concentration of the co-solvent, as high concentrations can be toxic to cells or interfere with experimental assays. It is recommended to keep the final co-solvent concentration below 1%, and ideally below 0.1%, and to always run a vehicle control in your experiments.
Q3: How does pH affect the solubility of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
A3: The solubility of nitrogen-containing heterocyclic compounds can be pH-dependent.[][4][5] 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine has a predicted pKa of 0.04±0.30, suggesting it is a very weak base.[6] Adjusting the pH of the aqueous solution can influence its solubility.
-
Acidic pH: In more acidic conditions, the nitrogen atoms in the pyridazine ring system can become protonated, leading to the formation of a more soluble salt. Therefore, attempting to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6) may improve its solubility.
-
Alkaline pH: Conversely, in basic conditions, the compound will remain in its less soluble free base form.
It is advisable to perform a solubility study across a range of pH values to determine the optimal pH for your specific application.
Q4: What are cyclodextrins and can they improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble drugs, effectively encapsulating the hydrophobic molecule within their central cavity.[7][8][9] This complexation enhances the apparent water solubility of the guest molecule.[7][8]
Commonly used cyclodextrins in pharmaceutical development include:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Using a cyclodextrin can be a highly effective way to increase the aqueous concentration of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine without resorting to organic co-solvents.
Troubleshooting Guide
If you are still facing solubility issues after trying the initial steps, this guide provides a systematic approach to troubleshooting.
Problem: 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine precipitates out of the aqueous solution.
| Potential Cause | Troubleshooting Step |
| Supersaturated Solution | The concentration of the compound exceeds its solubility limit in the current solvent system. Try reducing the final concentration of the compound. |
| Poor Compound Purity | Impurities can affect solubility. Verify the purity of your compound using analytical techniques like HPLC or LC-MS. |
| Incorrect pH | The pH of the buffer may not be optimal for solubility. Experiment with buffers of different pH values, particularly in the acidic range. |
| Insufficient Co-solvent | If using a co-solvent, the percentage may be too low. Gradually increase the co-solvent concentration, keeping in mind potential toxicity for your experimental system. |
| Temperature Fluctuation | A decrease in temperature can cause a previously dissolved compound to precipitate. Ensure your solutions are maintained at a constant temperature. |
Quantitative Data Summary
| Solubilization Technique | Typical Fold Increase in Solubility | Key Considerations |
| Co-solvency (e.g., 10% DMSO) | 10 to 100-fold | Potential for cellular toxicity and assay interference.[] |
| pH Adjustment (to optimal pH) | 2 to 100-fold | Dependent on the pKa of the compound; may alter compound stability.[][10] |
| Cyclodextrin Complexation (e.g., HP-β-CD) | 10 to >1000-fold | Can alter the free concentration of the compound; requires optimization of cyclodextrin type and concentration.[7][8] |
| Use of Surfactants (e.g., Tween-80) | 5 to 50-fold | Can form micelles which may affect biological assays.[10] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To prepare a stock solution of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in a co-solvent for dilution into an aqueous medium.
Materials:
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3-Chloro-6-methyl-triazolo[4,3-b]pyridazine powder
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Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4)
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Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator
Procedure:
-
Weigh out the desired amount of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and place it in a sterile microcentrifuge tube.
-
Add the minimum volume of DMSO required to fully dissolve the compound. Start with a volume that will result in a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
To prepare the working solution, slowly add the aqueous buffer to the DMSO stock solution while vortexing. Important: Add the buffer to the DMSO stock, not the other way around, to minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration is above the solubility limit for that co-solvent/buffer ratio, and a lower final concentration should be targeted.
Protocol 2: Solubility Determination via pH Adjustment
Objective: To determine the effect of pH on the aqueous solubility of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Materials:
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3-Chloro-6-methyl-triazolo[4,3-b]pyridazine powder
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine to separate microcentrifuge tubes.
-
Add a fixed volume (e.g., 1 mL) of each buffer to the respective tubes.
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Seal the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
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After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant from each tube, ensuring no particulate matter is transferred.
-
Quantify the concentration of the dissolved compound in each supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the solubility (concentration) as a function of pH to identify the optimal pH range for dissolution.
Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation
Objective: To prepare an aqueous solution of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
3-Chloro-6-methyl-triazolo[4,3-b]pyridazine powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water or desired aqueous buffer
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Vortex mixer
-
Sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add the desired amount of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine to the HP-β-CD solution.
-
Stir the mixture vigorously using a magnetic stirrer for several hours (or overnight) at room temperature.
-
Sonication can be used intermittently to aid in the complexation process.
-
After stirring, visually inspect the solution for any undissolved compound. If necessary, filter the solution through a 0.22 µm filter to remove any undissolved particles.
Visualizations
Caption: Experimental workflow for enhancing the aqueous solubility of the target compound.
Caption: Logical troubleshooting flow for precipitation issues.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. gpsrjournal.com [gpsrjournal.com]
- 9. scielo.br [scielo.br]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Purification of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for crude 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
A1: The two most effective and commonly employed methods for purifying 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine are recrystallization and silica gel column chromatography. The choice between these methods will depend on the scale of your reaction, the purity of your crude material, and the nature of the impurities present. For high-purity requirements, a combination of both techniques or reverse-phase HPLC may be necessary.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Potential impurities can include unreacted starting materials such as 3-chloro-6-hydrazinopyridazine and acetic acid, as well as side-products from the cyclization reaction. Depending on the reaction conditions, polymeric materials or regioisomers may also be present.
Q3: How can I assess the purity of my 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment. A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point. Purity can also be confirmed by melting point determination and spectroscopic methods such as NMR.
Q4: My purified compound appears as an oil instead of a solid. What should I do?
A4: Oiling out can occur if the compound is impure or if the solvent is not appropriate for crystallization. If you observe an oil, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can attempt to redissolve the oil in a minimal amount of a suitable solvent and add a non-polar "anti-solvent" dropwise to precipitate the solid. Alternatively, column chromatography can be used to purify the oil.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Select a more polar solvent. Common solvents for related compounds include ethanol, methanol, and ethyl acetate. |
| Compound "oils out" instead of crystallizing upon cooling. | The melting point of the compound may be lower than the boiling point of the solvent. The solution may be too concentrated. Impurities are preventing crystallization. | Use a lower-boiling point solvent. Add more solvent to the hot solution. Try a different solvent system or pre-purify by column chromatography. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent. The initial crude material was of low purity. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using a solvent system where the compound has lower solubility at cold temperatures. |
| The recrystallized product is still impure. | The cooling process was too fast, trapping impurities. The chosen solvent did not effectively discriminate between the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent or solvent mixture. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities (overlapping spots on TLC). | The eluent system is not optimal. | Modify the polarity of the eluent. For normal phase silica gel, increase or decrease the ratio of the polar solvent (e.g., ethyl acetate in hexanes). A gradient elution may be necessary. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective. |
| Streaking or tailing of the compound band on the column and TLC. | The compound may be acidic or basic. The column may be overloaded. The compound has low solubility in the eluent. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Reduce the amount of crude material loaded onto the column. Choose an eluent system in which the compound is more soluble. |
| The compound appears to be degrading on the silica gel. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solvent containing a small amount of triethylamine before packing the column. Alternatively, use a different stationary phase like alumina. |
Data Presentation
The following table summarizes purification data for various triazolopyridazine derivatives from published literature, which can serve as a reference for what to expect during the purification of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
| Compound | Purification Method | Solvent System / Conditions | Yield | Purity |
| 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine | Extraction | Dichloromethane | Crude | Not Reported |
| A triazolopyridazine derivative | Recrystallization | Ethanol | 80% | Not Reported[3][4] |
| A triazolopyridazine derivative | Recrystallization | Ethyl Acetate | 49% | Not Reported[2] |
| 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine | Column Chromatography | Silica gel, Toluene/Ethyl acetate (1:1) | Not Reported | Rf = 0.23[1] |
| A triazolopyridazine derivative | Column Chromatography | Silica gel, 0-20% MeOH in EtOAc | 38% | 96% (HPLC)[2] |
| 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine | Column Chromatography | Silica gel, Toluene/Ethyl acetate (2:1) with 1% triethylamine | 29% | Not Reported[5] |
| A triazolopyridazine derivative | Reverse-Phase HPLC | 5-95% CH3CN in H2O | 84% | Not Reported[2] |
Experimental Protocols
Recrystallization Protocol
This is a general procedure that should be optimized for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but will result in low solubility when cold.
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Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inner surface of the flask with a glass rod or add a seed crystal.
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Cooling: Once crystal formation begins, place the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Silica Gel Column Chromatography Protocol
This is a general procedure that should be optimized based on TLC analysis.
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TLC Analysis: Determine a suitable solvent system using TLC that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
**Column
References
- 1. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.iucr.org [journals.iucr.org]
Optimization of reaction conditions for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
A1: The most prevalent and effective methods for derivatizing 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds (e.g., introducing aryl or heteroaryl groups) and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds (e.g., introducing primary or secondary amines).[1][2]
Q2: Why is my reaction yield consistently low when using 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine as a substrate?
A2: Low yields can stem from several factors. The chloro group on this electron-deficient heterocyclic system can be challenging to activate for oxidative addition to the palladium catalyst.[3][4] Key areas to investigate include the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Inefficient catalyst turnover or side reactions can also significantly reduce the yield.
Q3: What are the common side reactions observed during the derivatization of this compound?
A3: In Suzuki-Miyaura coupling, common side reactions include protodeboronation of the boronic acid partner and homocoupling of the boronic acid.[3] For Buchwald-Hartwig amination, potential side reactions can involve catalyst deactivation or reactions with other functional groups on the coupling partners.[5]
Q4: How can I improve the solubility of my starting material and product?
A4: Solubility issues can hinder reaction kinetics and purification. For the reaction itself, selecting an appropriate solvent or a co-solvent system is crucial. Common solvents for these coupling reactions include toluene, dioxane, and THF.[6] If the product has poor solubility, this can sometimes be advantageous for purification by precipitation, but may complicate analysis by techniques like NMR.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in Suzuki-Miyaura couplings involving chloro-heterocycles is a common challenge. The following steps can help you troubleshoot the issue:
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Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For less reactive aryl chlorides, highly active catalyst systems are often necessary.[3] Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[3] Pre-catalysts that are more stable and provide a reliable source of the active Pd(0) species can also improve results.
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Base Selection: The base plays a crucial role in the transmetalation step. The effectiveness of a base is highly dependent on the specific substrates and solvent system.[3] While stronger bases like NaOtBu are often used, weaker bases such as K₃PO₄ or Cs₂CO₃ may be more suitable, especially if your substrates have base-sensitive functional groups.
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Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[3] Increasing the reaction temperature can help overcome the activation energy for the C-Cl bond cleavage, but be aware that this may also increase the rate of side reactions.[3]
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Boronic Acid Stability: If you suspect protodeboronation is an issue, consider switching from the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[3]
Issue 2: Poor Yield and/or Side Products in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination to couple an amine with 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and I am getting a complex mixture of products with a low yield of the desired amine. What should I investigate?
Answer: The formation of multiple products and low yields in Buchwald-Hartwig aminations can be attributed to several factors. Here is a guide to troubleshooting this reaction:
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Catalyst System (Palladium Source & Ligand): The combination of the palladium precursor and the ligand is crucial and depends on the specific substrates.[6] For electron-deficient chloro-heterocycles, ligands like XantPhos or bulky biarylphosphine ligands are often effective.[1][7] Using a pre-catalyst can lead to cleaner reactions as it bypasses the in-situ reduction of Pd(II) to Pd(0).[6]
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Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can be incompatible with base-sensitive functional groups.[6] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, although this may require higher reaction temperatures.[6] The solubility of the base is also important; sometimes a combination of an inorganic and a soluble organic base can be beneficial.[6]
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Solvent Choice: The solvent must effectively dissolve the reactants. Toluene, dioxane, and THF are common choices.[6] It is generally advisable to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[6]
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Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. It is critical to ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous, degassed solvents.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, or RuPhos | 1.1-1.5 equivalents relative to Pd |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents |
| Solvent | Toluene, Dioxane, or THF (anhydrous, degassed) | |
| Temperature | 80-120 °C | Optimization may be required. |
| Reactant Ratio | 1:1.2 (Chloro-compound:Boronic acid) |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XantPhos or BrettPhos | 1.1-1.5 equivalents relative to Pd |
| Base | NaOtBu, LHMDS, or Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | |
| Temperature | 80-110 °C | Optimization may be required. |
| Reactant Ratio | 1:1.1 (Chloro-compound:Amine) |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
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Reaction Setup: To an oven-dried reaction vessel, add 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
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Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Troubleshooting unexpected results in biological assays with 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
A1: The precise mechanism of action for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is not definitively established in the provided literature. However, the[1][2][3]triazolo[4,3-b]pyridazine scaffold is a versatile core structure found in compounds designed to exhibit a range of biological activities. Derivatives of this scaffold have been shown to act as inhibitors of various kinases, such as c-Met and Pim-1, and as antitubulin agents that disrupt microtubule dynamics.[1][3][4][5] Some have also been investigated as tankyrase inhibitors, thereby modulating the Wnt signaling pathway.[6] Therefore, it is crucial to experimentally determine the mechanism of action in your specific model system.
Q2: What are the recommended storage conditions and solvent for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
A2: For solid compound, storage at -20°C is recommended. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is advisable to prepare high-concentration stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: What is the solubility of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in aqueous media?
A3: The solubility of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in aqueous media is expected to be low. One study on a related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, noted poor solubility in cell culture media.[7] It is essential to ensure that the compound does not precipitate in your assay medium, as this can lead to inconsistent and inaccurate results. A solubility test is recommended before proceeding with biological experiments.
Q4: In which biological assays can 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its derivatives be utilized?
A4: Based on the activities of related compounds, 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine could be employed in a variety of assays, including:
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Antiproliferative assays: To assess the cytotoxic or cytostatic effects on cancer cell lines.[1][5]
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Kinase inhibition assays: To determine the inhibitory activity against specific kinases like c-Met and Pim-1.[3][4][8]
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Tubulin polymerization assays: To investigate its effect on microtubule formation.[1][5]
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Cell cycle analysis: To identify at which phase of the cell cycle the compound exerts its effects.[1][5]
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Apoptosis assays: To measure the induction of programmed cell death.[3][4][8]
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Wnt signaling reporter assays: To evaluate the inhibition of the Wnt/β-catenin pathway.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Perform a solubility test by preparing the highest intended concentration in the assay medium and checking for clarity and precipitates after incubation. If precipitation occurs, consider lowering the final concentration or using a solubilizing agent (with appropriate controls). |
| Compound Instability | The compound may be unstable in the assay medium over the course of the experiment. Minimize the exposure of the compound to light and perform experiments over a shorter duration if possible. Test the activity of freshly prepared solutions versus those that have been stored. |
| Incorrect Concentration Range | The effective concentration range may be outside of what is being tested. Perform a wider dose-response curve, spanning several orders of magnitude (e.g., from nanomolar to high micromolar), to determine the IC50. |
| Cell Line Resistance | The chosen cell line may be resistant to the compound's mechanism of action. If possible, test the compound on a panel of different cell lines to identify a sensitive model. |
| Suboptimal Assay Conditions | Ensure that the assay conditions (e.g., cell density, incubation time, serum concentration) are optimized and consistent across experiments. |
Issue 2: High Background Signal or Off-Target Effects
| Potential Cause | Recommended Solution |
| DMSO Toxicity | The concentration of the DMSO solvent may be too high. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle control (DMSO only) to assess its effect. |
| Compound Autofluorescence | If using a fluorescence-based assay, the compound itself may be fluorescent at the excitation and emission wavelengths used. Measure the fluorescence of the compound in the assay buffer alone to determine its contribution to the signal. |
| Non-specific Binding | The compound may be binding to other proteins or components in the assay, leading to off-target effects. Consider using a structurally related but inactive analog as a negative control to assess specificity. |
| Activation of Stress Pathways | At high concentrations, small molecules can induce cellular stress responses that may confound the results. Monitor for markers of cellular stress and consider using lower, more physiologically relevant concentrations. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of various[1][2][3]triazolo[4,3-b]pyridazine derivatives as reported in the literature. Note that these are not for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine itself but for structurally related compounds.
Table 1: Antiproliferative Activity of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine Derivative (Compound 4q) [1][5]
| Cell Line | IC50 (µM) |
| SGC-7901 (Gastric Adenocarcinoma) | 0.014 |
| A549 (Lung Adenocarcinoma) | 0.008 |
| HT-1080 (Fibrosarcoma) | 0.012 |
Table 2: Kinase Inhibitory Activity of a triazolo[4,3-b]pyridazine Derivative (Compound 4g) [3][4][8]
| Target Kinase | IC50 (µM) |
| c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 |
Experimental Protocols
General Protocol for Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle (DMSO) and untreated controls.
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Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that may be modulated by derivatives of the triazolo[4,3-b]pyridazine scaffold.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Caption: Potential inhibition of Wnt signaling via Tankyrase.
Experimental Workflow
Caption: General workflow for a cell-based assay.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 8. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
How to increase the stability of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in solution
Welcome to the technical support center for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is showing signs of degradation. What are the likely causes?
A1: Degradation of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in solution can be triggered by several factors, including:
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Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the cleavage of bonds within the molecule. The chloro substituent on the triazolopyridazine ring system may be susceptible to nucleophilic substitution by water or hydroxide ions.
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Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidation byproducts.
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Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photochemical reactions that may alter the structure of the compound.
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Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What is a "forced degradation study" and why is it important for my work with this compound?
A2: A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade a compound under more severe conditions than it would typically encounter during storage or use. These studies are crucial for:
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Identifying potential degradation products: This helps in understanding the degradation pathways.
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Assessing the intrinsic stability of the molecule: It reveals the compound's susceptibility to various stressors.
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Developing and validating stability-indicating analytical methods: These are methods (like HPLC) that can accurately measure the amount of the intact compound in the presence of its degradation products.
Q3: How can I monitor the stability of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in my solution?
A3: The most common and reliable method for monitoring the stability of a compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves:
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Developing an HPLC method that can separate the parent compound from any potential degradation products.
-
Periodically injecting samples of your solution onto the HPLC system.
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Quantifying the peak area of the parent compound and any new peaks that appear over time. A decrease in the parent peak area and the appearance of new peaks indicate degradation.
Troubleshooting Guides
Issue 1: Rapid loss of compound in aqueous solution.
Possible Cause: Hydrolytic degradation.
Troubleshooting Steps:
-
pH Control: The stability of heterocyclic compounds is often highly dependent on the pH of the solution.
-
Recommendation: Prepare your solutions in a buffered system. Conduct a pH stability profile study by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples over time to determine the pH at which the compound is most stable.
-
-
Solvent Selection: If your experimental protocol allows, consider using a co-solvent to reduce the water activity.
-
Recommendation: Investigate the use of aprotic polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) mixed with water. The optimal ratio will depend on the solubility of your compound and the requirements of your experiment.
-
Issue 2: Discoloration or appearance of unknown peaks in the chromatogram after exposure to ambient light.
Possible Cause: Photodegradation.
Troubleshooting Steps:
-
Light Protection: Protect your solutions from light at all times.
-
Recommendation: Use amber-colored vials or wrap your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
-
Photostability Testing: To understand the compound's sensitivity to light, perform a photostability study.
-
Recommendation: Expose a solution of the compound to a controlled light source (e.g., a xenon lamp or a UV lamp) and monitor for degradation over time using HPLC. Compare this to a control sample kept in the dark.
-
Issue 3: Degradation observed even when protected from light and at neutral pH.
Possible Cause: Oxidative degradation.
Troubleshooting Steps:
-
Inert Atmosphere: Minimize the exposure of your solution to oxygen.
-
Recommendation: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution. Store the solution under an inert atmosphere.
-
-
Use of Antioxidants: Consider adding an antioxidant to your formulation if it does not interfere with your experiment.
-
Recommendation: Common antioxidants for pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be carefully evaluated for compatibility and effectiveness.
-
Data Presentation
Table 1: Illustrative Forced Degradation Data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (Retention Time) |
| 0.1 M HCl | 24 h | 60°C | 15% | 2 | 4.2 min |
| 0.1 M NaOH | 8 h | 60°C | 45% | 3 | 3.8 min |
| 3% H₂O₂ | 24 h | 25°C | 25% | 2 | 5.1 min |
| UV Light (254 nm) | 48 h | 25°C | 30% | 1 | 6.5 min |
| Heat | 72 h | 80°C | 10% | 1 | 4.2 min |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL) in a quartz cuvette to a photostability chamber with a UV lamp (e.g., 254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Heat a solid sample of the compound at 80°C for 72 hours. Dissolve the sample in the mobile phase before analysis.
-
-
Sample Analysis: Before and after stressing, analyze all samples by a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Potential degradation pathways for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Caption: General workflow for a forced degradation study.
Avoiding degradation of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine to minimize degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
To ensure the long-term stability of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, it is recommended to store the compound under controlled conditions. Conflicting information exists, with some sources suggesting room temperature storage[1], while others recommend refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon)[2]. To minimize the risk of degradation, the more stringent condition of refrigeration under an inert atmosphere is advisable, especially for long-term storage. The compound should be stored in a tightly sealed container to protect it from moisture and light.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine are not extensively documented, based on its chemical structure and information on related compounds, several potential degradation pathways can be inferred:
-
Hydrolysis: The carbon-chlorine (C-Cl) bond on the pyridazine ring is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This reaction would likely lead to the formation of the corresponding hydroxy derivative. Some chlorinated hydrocarbons are known to hydrolyze in the presence of water to form hydrochloric acid (HCl), which can further catalyze degradation[3].
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds. While specific studies on this molecule are unavailable, general guidelines for pharmaceutical compounds recommend photostability testing[4].
-
Thermal Degradation: Although many triazolopyridazine derivatives exhibit high thermal stability, decomposition can occur at elevated temperatures, often above 250°C[5][6][7]. Degradation in an inert atmosphere typically proceeds via radical mechanisms involving the cleavage of C-N and C-C bonds[5][7].
Q3: How can I detect degradation of my 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine sample?
Degradation can be monitored by a change in the physical appearance of the sample (e.g., color change, clumping) or more definitively through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the purity of the compound and detecting the presence of degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, aiding in their structural elucidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping). | Exposure to moisture, air, or light. | Store the compound in a tightly sealed container, preferably under an inert atmosphere, and protect it from light. Consider transferring the compound to a desiccator to remove excess moisture. |
| Unexpected or additional peaks in HPLC analysis. | Sample degradation. | Review storage conditions. If degradation is suspected, it is advisable to use a fresh, unopened sample for critical experiments. To identify the degradants, consider performing forced degradation studies (see Experimental Protocols). |
| Poor solubility or inconsistent results in experiments. | Partial degradation of the compound. | Confirm the purity of the starting material using a validated analytical method like HPLC. If degradation is confirmed, purify the compound if possible or obtain a new batch. |
| Decrease in assay potency over time. | Instability of the compound in the assay medium or under experimental conditions. | Evaluate the stability of the compound under your specific experimental conditions (e.g., in solution, at a certain pH and temperature). Prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following table summarizes recommended storage conditions and typical stress conditions used in forced degradation studies for related heterocyclic compounds. This information can be used as a starting point for designing stability studies for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
| Condition | Parameter | Value | Reference |
| Recommended Storage | Temperature | 2-8°C | [2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | [2] | |
| Light | Protected from light | General good practice | |
| Forced Degradation (Guidance) | Acid Hydrolysis | 0.1 M HCl, Room Temperature to 60°C | [8] |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 60°C | [8] | |
| Oxidation | 3% H₂O₂, Room Temperature | [9] | |
| Thermal | > 250°C | [5][6][7] | |
| Photostability | ICH Q1B guidelines | [4] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Dilute the stock solution to an appropriate concentration for injection. Run a blank (solvent) followed by the sample injection. Purity can be estimated by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Keep the solution at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Follow the same temperature and time course as for acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at a high temperature (e.g., 105°C) for a defined period. Dissolve the stressed sample for analysis.
-
Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the developed HPLC method.
Visualizations
Caption: Potential degradation pathways of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Caption: Experimental workflow for ensuring the stability of the compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. tsijournals.com [tsijournals.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijisrt.com [ijisrt.com]
Technical Support Center: Refining Protocols for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in animal models. The information is tailored to address common challenges encountered during preclinical development of triazolo[4,3-b]pyridazine derivatives and other poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine?
A1: While the precise mechanism of this specific compound requires experimental validation, the triazolo[4,3-b]pyridazine scaffold is a common feature in molecules designed as kinase inhibitors.[1][2][3][4] Derivatives of this class have shown activity as dual c-Met and Pim-1 kinase inhibitors, which are involved in cell growth, proliferation, and survival signaling pathways.[1][2][3] Another potential mechanism, given the structural class, is the disruption of microtubule dynamics by binding to tubulin.[5]
Q2: This compound has very low aqueous solubility. How can I formulate it for oral administration in mice?
A2: Poor aqueous solubility is a known challenge for many heterocyclic small molecules and can lead to low oral bioavailability.[6][7][8][9] Several formulation strategies can be employed to improve solubility and absorption.[6][7][10] These include:
-
Co-solvent systems: Using a mixture of water-miscible organic solvents like DMSO, PEG300, or ethanol.[6]
-
Surfactant-based formulations: Incorporating surfactants to form micelles that can encapsulate the compound.[6]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance solubility.[6]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.[8]
The choice of formulation will depend on the specific physicochemical properties of the compound and the animal model being used. It is crucial to conduct tolerability studies for any new formulation.
Q3: What are the initial steps to take if I observe low in vivo efficacy?
A3: Low efficacy can stem from several factors. A systematic approach to troubleshooting is recommended. First, confirm target engagement in your animal model. This can be done by measuring downstream biomarkers of the expected signaling pathway. Second, assess the pharmacokinetic profile of the compound. Low exposure at the target tissue will result in poor efficacy. If exposure is low, formulation optimization is a critical next step. It is also important to ensure the dosing regimen is appropriate for the compound's half-life.
Q4: Which animal models are suitable for initial in vivo studies?
A4: For initial pharmacokinetic (PK) screening, rats (e.g., Sprague-Dawley or Wistar strains) are commonly used due to their well-characterized physiology and the availability of historical data.[10] For efficacy studies, the choice of animal model will depend on the therapeutic indication. For oncology, human tumor xenograft models in immunodeficient mice are often used.[11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability | Poor aqueous solubility of the compound. | Optimize the formulation using co-solvents, surfactants, or nanosuspension techniques.[6][8] |
| High first-pass metabolism in the liver. | Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability.[10] Consider alternative routes of administration (e.g., intraperitoneal) to bypass the liver. | |
| Inconsistent dosing technique. | Ensure the formulation is a homogenous suspension or solution before each administration. Verify the accuracy of the dosing volume for each animal.[10] | |
| High Variability in Animal Response | Inconsistent formulation. | Ensure the formulation is prepared consistently and is stable over the dosing period. |
| Animal health and stress levels. | Acclimatize animals properly before the study and monitor their health throughout.[10] | |
| Food effects. | Ensure consistent fasting or feeding schedules across all animal groups.[10] | |
| No Target Engagement in Tumor Tissue | Insufficient drug concentration at the tumor site. | Perform pharmacokinetic analysis of plasma and tumor tissue to determine drug exposure. Increase the dose if tolerated, or optimize the formulation to improve bioavailability. |
| Inactive compound. | Confirm the identity and purity of the compound. Re-evaluate the in vitro potency of the specific batch being used. | |
| Unexpected Toxicity | Off-target effects of the compound. | Conduct a broader in vitro screen against a panel of kinases or receptors. |
| Formulation vehicle toxicity. | Conduct a tolerability study of the vehicle alone in the animal model. |
Experimental Protocols
Protocol 1: Formulation Development for Oral Administration
This protocol outlines a general approach to developing a suitable formulation for a poorly soluble compound like 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
-
Solubility Screening:
-
Assess the solubility of the compound in a range of pharmaceutically acceptable solvents (e.g., water, PBS, DMSO, PEG300, ethanol, Tween 80).
-
Evaluate the effect of pH on solubility by testing in buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[10]
-
-
Co-solvent Formulation:
-
Prepare various mixtures of a primary solvent (e.g., DMSO) with a co-solvent (e.g., PEG300) and an aqueous component (e.g., saline).
-
A common starting point is a 10:40:50 mixture of DMSO:PEG300:Saline.
-
Observe the solution for any precipitation upon addition of the aqueous component.
-
-
Nanosuspension Formulation:
-
If co-solvent systems are not suitable, consider creating a nanosuspension.
-
This can be achieved through wet-milling or high-pressure homogenization in the presence of a stabilizer.
-
-
Tolerability Study:
-
Administer the chosen formulation vehicle (without the compound) to a small cohort of animals.
-
Monitor the animals for any adverse effects such as weight loss, changes in behavior, or signs of distress.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study to determine key parameters like Cmax, Tmax, and AUC.[10]
-
Animal Model:
-
Use male Sprague-Dawley rats with jugular vein catheters (n=3-5 per group).
-
Acclimatize the animals for at least 3 days before the study.
-
-
Dosing:
-
Oral (PO) Group: Fast animals overnight. Administer the formulated compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the compound as a solution in a suitable vehicle via the tail vein at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[10]
-
Data Presentation
Table 1: Exemplary Pharmacokinetic Parameters in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | PO | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Co-solvent (10% DMSO/40% PEG300) | 10 | PO | 450 ± 120 | 1.0 | 2200 ± 550 | 44 |
| Nanosuspension | 10 | PO | 600 ± 150 | 0.5 | 3000 ± 600 | 60 |
| Solution | 1 | IV | 1000 ± 200 | 0.25 | 500 ± 100 | 100 |
Visualizations
Caption: Hypothetical signaling pathway inhibition.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Addressing off-target effects of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its derivatives in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of compounds with the triazolo[4,3-b]pyridazine scaffold?
The triazolo[4,3-b]pyridazine scaffold is a core component of various synthesized molecules, and is not typically used as an active agent itself but rather as a key intermediate[1]. Derivatives based on this scaffold have been developed to target a range of proteins. Notably, they have been investigated as inhibitors of the PIM kinase family (PIM-1, PIM-2, and PIM-3)[2], dual c-Met/PIM-1 kinases[3][4][5][6], and as antitubulin agents[7][8][9].
Q2: What are the potential off-target effects of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine derivatives?
-
Kinase Cross-Reactivity: Given that derivatives target PIM and c-Met kinases, off-target effects on other kinases are possible. Kinase families often share structural similarities in their ATP-binding pockets.
-
Microtubule Disruption: Some derivatives of the triazolo[4,3-b]pyridazine scaffold have been shown to act as antitubulin agents, binding to the colchicine site and disrupting microtubule dynamics[7][8][9]. This can lead to effects on cell division, intracellular transport, and cell structure.
-
hERG Channel Inhibition: While one optimized and highly selective derivative did not show significant hERG inhibition at a 20 μM concentration, this is a common off-target effect for many small molecules and should be considered, especially when developing compounds for therapeutic use[2].
-
Cytotoxicity: Several derivatives have demonstrated cytotoxic effects against various cancer cell lines[10]. This cytotoxicity could be a result of on-target effects, off-target effects, or a combination of both.
Q3: What are essential control experiments to run when using a novel triazolo[4,3-b]pyridazine derivative?
To ensure that the observed experimental results are due to the intended on-target activity, the following control experiments are recommended:
-
Use of a Structurally Similar Inactive Compound: If available, a close structural analog of the test compound that is known to be inactive against the primary target should be used. This helps to distinguish on-target from non-specific or off-target effects.
-
Target Knockdown/Knockout Models: Using cell lines where the target protein is knocked down (e.g., via siRNA or shRNA) or knocked out (e.g., via CRISPR/Cas9) can help validate that the compound's effects are target-dependent. The compound should have a significantly reduced effect in these cells compared to wild-type cells.
-
Rescue Experiments: If the compound's effect is due to inhibition of the target, it may be possible to "rescue" the phenotype by expressing a drug-resistant mutant of the target protein.
-
Orthogonal Assays: Confirm the findings using different experimental methods. For example, if a compound inhibits a kinase, its effect on the phosphorylation of a known downstream substrate should be measured via Western blotting or a specific immunoassay.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity is observed in cell-based assays.
| Potential Cause | Suggested Action |
| Off-target kinase inhibition | Perform a broad-spectrum kinase panel screening to identify potential off-target kinases that might be contributing to the cytotoxicity. |
| Disruption of microtubule dynamics | Conduct immunofluorescence staining for tubulin to observe any changes in the microtubule network. Perform a cell cycle analysis to see if cells are arresting in the G2/M phase, which is characteristic of antitubulin agents[8][9]. |
| General cellular toxicity | Assess mitochondrial function (e.g., using an MTT or Seahorse assay) and membrane integrity (e.g., using a lactate dehydrogenase (LDH) release assay) to check for non-specific toxicity. |
Issue 2: The observed cellular phenotype does not match the known function of the intended target.
| Potential Cause | Suggested Action |
| The compound has a dominant off-target effect | Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to the intended target in cells at the concentrations used. |
| The intended target has unknown functions | Consult recent literature and databases (e.g., Gene Ontology, KEGG) for newly discovered functions of the target protein. |
| The phenotype is a downstream consequence of a different pathway | Perform phosphoproteomic or transcriptomic analysis to get a broader view of the signaling pathways affected by the compound. |
Issue 3: Results are inconsistent across different cell lines.
| Potential Cause | Suggested Action |
| Differential expression of the target protein | Quantify the expression level of the target protein in each cell line using Western blotting or qPCR. |
| Presence of drug efflux pumps | Some cell lines may express high levels of multidrug resistance transporters (e.g., P-glycoprotein). Test for efflux pump activity and consider using an efflux pump inhibitor as a control. |
| Different genetic backgrounds of the cell lines | The functional importance of the target protein may vary depending on the genetic context of the cell line. Consider this when interpreting the data. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of various triazolo[4,3-b]pyridazine derivatives from the literature.
Table 1: Inhibitory Activity of Dual c-Met/Pim-1 Inhibitors
| Compound | Target | IC50 (μM) | Cell Line | Reference |
| 4g | c-Met | 0.163 ± 0.01 | - | [3][11][5][6] |
| Pim-1 | 0.283 ± 0.01 | - | [3][11][5][6] | |
| 4a | c-Met | Not specified | - | [3][11][5][6] |
| Pim-1 | Not specified | - | [3][11][5][6] |
Note: The original papers for compounds 4a and 4g mention strong antiproliferative effects but do not provide specific IC50 values for these compounds against the kinases in the abstract.
Table 2: Antiproliferative Activity of 3,6-diaryl-[2][3][7]triazolo[4,3-b]pyridazines
| Compound | Cell Line | IC50 (μM) | Reference |
| 4q | SGC-7901 (gastric adenocarcinoma) | 0.014 | [7][8][9] |
| A549 (lung adenocarcinoma) | 0.008 | [7][8][9] | |
| HT-1080 (fibrosarcoma) | 0.012 | [7][8][9] | |
| CA-4 (Combretastatin A-4) | SGC-7901, A549, HT-1080 | 0.009–0.012 | [7][8][9] |
Table 3: Cytotoxic Activity of 6-chloro-3-substituted-[2][3][7]triazolo[4,3-b]pyridazines
| Compound | Cell Line | IC50 (μM) | Reference |
| 4f | SB-ALL | ~1.64-5.66 | [10] |
| NALM-6 | ~1.14-3.7 | [10] | |
| 4j | SB-ALL | ~1.64-5.66 | [10] |
| NALM-6 | ~1.14-3.7 | [10] | |
| 4q | SB-ALL | ~1.64-5.66 | [10] |
| NALM-6 | ~1.14-3.7 | [10] | |
| Doxorubicin | SB-ALL | 0.167 | [10] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to measure the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Reagents and Materials:
-
Cultured cells
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression.
-
Reagents and Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Simplified PIM kinase signaling pathway.
References
- 1. 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine [myskinrecipes.com]
- 2. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine
This guide provides a comparative overview of analytical methodologies for the validation of the purity of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical ingredients. This document outlines the principles, experimental protocols, and validation parameters for several key analytical methods, offering a framework for researchers, scientists, and drug development professionals to establish robust purity testing protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Experimental Protocol: Reversed-Phase HPLC
A stability-indicating RP-HPLC method can be developed to separate 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine from its potential impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often employed for effective separation of impurities with varying polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a specified time (e.g., 5% to 95% Acetonitrile in 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL. Working solutions are prepared by appropriate dilution.
Data Presentation: HPLC Method Validation Parameters
The validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Specificity | The peak for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine should be pure and well-resolved from any impurities, degradants, and placebo components. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A correlation coefficient (R²) of ≥ 0.999 over a specified concentration range (e.g., 50% to 150% of the nominal concentration). |
| Range | The range should cover the linearity of the method. For assay, typically 80% to 120% of the test concentration. For impurities, from the reporting threshold to 120% of the specification.[5] |
| Accuracy | The percent recovery should be between 98.0% and 102.0% for the assay and for impurities at different concentration levels.[1] |
| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) of ≤ 2.0%.- Intermediate Precision (Inter-day): RSD of ≤ 2.0%.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[1] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[1] |
| Robustness | The method's performance should not be significantly affected by deliberate small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Visualization: HPLC Purity Validation Workflow
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, GC could be a suitable method for purity determination, particularly for identifying and quantifying volatile impurities.
Experimental Protocol: Gas Chromatography
A GC method with a Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds.
-
Instrumentation: A gas chromatograph equipped with an FID, a split/splitless injector, and an autosampler.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: A temperature gradient is typically used. For example, start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
Data Presentation: GC Method Validation Parameters
Similar to HPLC, the GC method must be validated according to ICH guidelines.[6][7][8]
| Parameter | Acceptance Criteria |
| Specificity | The peak for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine should be well-resolved from any solvent and impurity peaks. |
| Linearity | Correlation coefficient (R²) of ≥ 0.999 over the specified range. |
| Range | The range should encompass the linearity of the method. |
| Accuracy | Percent recovery between 98.0% and 102.0% at various concentrations. |
| Precision | - Repeatability: RSD ≤ 2.0%.- Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be resilient to small, deliberate changes in parameters like oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±10 °C). |
Visualization: GC Purity Analysis Workflow
Caption: General workflow for GC purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method for determining the purity of a substance without the need for a reference standard of the same compound.[9][10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: Quantitative ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone) that has a signal in a region of the spectrum free from any signals of the analyte and impurities.
-
Sample Preparation:
-
Accurately weigh a specific amount of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and the internal standard.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[12]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.[12]
-
Data Presentation: qNMR Purity Determination
| Parameter | Measurement |
| Analyte Weight (W_analyte) | e.g., 10.15 mg |
| Internal Standard (IS) | e.g., Maleic Acid |
| IS Weight (W_IS) | e.g., 5.05 mg |
| IS Purity (P_IS) | e.g., 99.9% |
| Analyte Signal Integral (I_analyte) | (value from spectrum) |
| Analyte Signal Protons (N_analyte) | (number of protons) |
| IS Signal Integral (I_IS) | (value from spectrum) |
| IS Signal Protons (N_IS) | (number of protons) |
| Calculated Purity | (Result)% |
Visualization: qNMR Purity Calculation Logic
Caption: Logical flow of quantitative NMR (qNMR) for purity determination.
Elemental Analysis
Elemental analysis is a fundamental technique that determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as chlorine and sulfur) in a compound.[13][14] It is a valuable tool for confirming the empirical formula of a newly synthesized compound and for assessing its purity.
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Interpretation: The measured weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine (C₆H₅ClN₄).
Data Presentation: Elemental Analysis Results
| Element | Theoretical % | Found % | Difference % |
| Carbon (C) | 42.74 | (Result) | (Difference) |
| Hydrogen (H) | 2.99 | (Result) | (Difference) |
| Nitrogen (N) | 33.23 | (Result) | (Difference) |
Acceptance Criterion: The difference between the found and theoretical percentages for each element should be within ±0.4%.[15]
Visualization: Elemental Analysis Workflow
References
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. mdpi.com [mdpi.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. azom.com [azom.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Comparing the biological activity of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine with other PIM inhibitors
A detailed guide for researchers on the biological activity, experimental protocols, and signaling pathways of emerging PIM kinase inhibitors.
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that disrupt specific cellular pathways crucial for tumor growth and survival. One such promising target is the PIM kinase family, a group of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of hematological and solid tumors. These kinases play a pivotal role in regulating cell cycle progression, apoptosis, and cellular metabolism. Consequently, the development of potent and selective PIM kinase inhibitors has become an area of intense research.
This guide provides a comparative overview of the biological activity of a class of emerging PIM inhibitors, the triazolo[4,3-b]pyridazine derivatives, against other well-characterized PIM inhibitors such as SGI-1776, AZD1208, and GDC-0339. While specific data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is not extensively available in the public domain, this guide will focus on representative compounds from the broader triazolo[4,3-b]pyridazine class for which experimental data has been published.
Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of these compounds against the PIM kinase isoforms is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify their potency at the enzymatic level.
| Inhibitor Class | Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | PIM1 Ki (nM) | PIM2 Ki (nM) | PIM3 Ki (nM) |
| Triazolo[4,3-b]pyridazine Derivative | Compound 4g * | 283 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Imidazo[1,2-b]pyridazine | SGI-1776 | 7[1][2] | 363[1][2] | 69[1][2] | Not Reported | Not Reported | Not Reported |
| Pyrazolo-pyrimidine | AZD1208 | 0.4[3] | 5.0[3] | 1.9[3] | 0.1 | 1.92 | 0.4 |
| Azaindazole | GDC-0339 | Not Reported | Not Reported | Not Reported | 0.018 | 0.11 | 0.008 |
*Note: Compound 4g is a representative derivative from the triazolo[4,3-b]pyridazine class and also showed inhibitory activity against c-Met with an IC50 of 163 nM[4][5][6].
Cellular Activity: Impact on Cancer Cell Lines
The ultimate measure of a PIM inhibitor's potential lies in its ability to suppress the growth and proliferation of cancer cells. This is typically assessed through cellular viability and proliferation assays in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | Cellular IC50 / GI50 |
| Triazolo[4,3-b]pyridazine Derivative (Compound 4g) | MCF-7 (Breast Cancer) | Not Specified | Not Reported (Induced S-phase cell cycle arrest)[4][5] |
| SGI-1776 | Prostate Cancer Cell Lines | Viability Assay | 2-5 µM[7] |
| MV-4-11 (AML) | Not Specified | 0.005–11.68 µM (across various cell lines)[8][9] | |
| AZD1208 | MOLM-16 (AML) | Growth Inhibition | < 100 nM[10] |
| KMS-11 (Multiple Myeloma) | CellTiter-Glo | 0.67 µM[10] | |
| GDC-0339 | RPMI 8226 (Multiple Myeloma) | Xenograft Model | 90% Tumor Growth Inhibition at 100 mg/kg[11] |
| MM1.S (Multiple Myeloma) | Xenograft Model | 60% Tumor Growth Inhibition[11] |
Visualizing the PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, PIM kinases phosphorylate a number of downstream targets to promote cell survival and proliferation.
Caption: The PIM Kinase Signaling Pathway and points of regulation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the biological activity of PIM kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., in DMSO). Prepare solutions of recombinant PIM kinase, a suitable peptide substrate (e.g., a derivative of BAD), and ATP in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12].
-
Kinase Reaction: In a 384-well plate, add the test inhibitor, PIM kinase, and the substrate/ATP mixture. The final volume is typically 5-25 µL[8][12]. Include controls with DMSO (vehicle) and without enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed[12].
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes[12][13][14].
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for about 30 minutes[12][13][14].
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2[15][16].
-
Compound Treatment: Treat the cells with serial dilutions of the PIM inhibitor for a specified period (e.g., 48-72 hours). Include untreated and vehicle (e.g., DMSO) controls[15].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 or GI50 value by plotting cell viability against the inhibitor concentration.
Conclusion
The triazolo[4,3-b]pyridazine scaffold represents a promising class of PIM kinase inhibitors. While more research is needed to fully characterize specific derivatives like 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, the available data on related compounds demonstrate potent anti-proliferative and pro-apoptotic effects. When compared to other established PIM inhibitors like SGI-1776, AZD1208, and GDC-0339, the triazolo[4,3-b]pyridazine derivatives show competitive inhibitory activity. The continued exploration of this chemical class, with a focus on optimizing potency, selectivity, and pharmacokinetic properties, holds significant promise for the development of novel cancer therapeutics targeting the PIM kinase pathway. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. | BioWorld [bioworld.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
X-ray crystallography of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine for structure confirmation
A definitive guide to the structural confirmation of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, this document provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to support structural elucidation.
Structural Confirmation Methods: A Comparative Analysis
The primary method for unambiguous structure determination in the solid state is single-crystal X-ray diffraction. This technique provides precise three-dimensional coordinates of atoms in a crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and stereochemistry. However, obtaining crystals of suitable quality can be a significant challenge.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), serve as powerful alternatives and complementary techniques. While NMR provides detailed information about the chemical environment and connectivity of atoms in a solution, MS determines the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula.
X-ray Crystallography Data for Related Triazolo[4,3-b]pyridazine Derivatives
While a specific crystallographic study for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is not publicly available, data from closely related analogs provide valuable insights into the expected structural parameters. The following table summarizes crystallographic data for similar compounds, demonstrating the typical bond lengths and crystal system parameters.
| Parameter | 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine[1] | 6-Chloro-3-[(4-fluorophenoxy)methyl][1][2][3]triazolo[4,3-b]pyridazine[2] | 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine[3] |
| Molecular Formula | C₁₂H₉ClN₄ | C₁₂H₈ClFN₄O | C₁₇H₁₉ClN₄O |
| Molecular Weight | 244.68 g/mol | 278.68 g/mol | 330.81 g/mol |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n | P-1 |
| a (Å) | 7.1001 (18) | 7.359(3) | 8.1337(3) |
| b (Å) | 11.431 (3) | 10.985(4) | 9.4938(4) |
| c (Å) | 13.783 (3) | 14.868(6) | 11.5947(5) |
| α (°) | 90 | 90 | 81.655(2) |
| β (°) | 93.403 (6) | 99.43(2) | 74.015(2) |
| γ (°) | 90 | 90 | 78.411(2) |
| Volume (ų) | 1116.6 (5) | 1184.4(8) | 841.01(6) |
| C-Cl Bond Length (Å) | 1.732 (3) | - | - |
Experimental Protocols
Synthesis of Triazolo[4,3-b]pyridazine Derivatives
The synthesis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its analogs generally involves the reaction of a substituted 3-chloro-6-hydrazinopyridazine with an appropriate reagent to form the triazole ring. For instance, 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine can be synthesized by heating 3-chloro-6-hydrazinopyridazine with acetic acid.[4] Another general method involves the reaction of 3,6-dichloropyridazine with a substituted tetrazole in the presence of a base like pyridine.[1]
X-ray Crystallography Protocol
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as chloroform/hexane[1] or ethanol.
-
Data Collection : A suitable crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature (e.g., 173 K) using Mo Kα radiation.[1] A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Alternative Method: NMR Spectroscopy
For confirmation of the structure in solution, ¹H and ¹³C NMR spectroscopy are indispensable.
-
Sample Preparation : 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
-
Spectral Analysis : The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure, confirming the presence of the methyl group, the pyridazine ring protons, and the overall carbon framework.[3][5]
Workflow for Structure Confirmation
The following diagram illustrates the typical workflow for the synthesis and structural confirmation of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine.
Caption: Experimental workflow from synthesis to structure confirmation.
This guide provides a comprehensive overview for researchers engaged in the synthesis and characterization of novel triazolo[4,3-b]pyridazine derivatives, facilitating a deeper understanding of their structural properties.
References
- 1. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its analogs
A Comparative Study of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its Analogs as Kinase Inhibitors
This guide provides a comparative analysis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its analogs, focusing on their efficacy as kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a key pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy and other diseases.[2][3][4][5][6] These compounds often target oncogenic kinases like c-Met and Pim-1, playing a role in cell cycle regulation, proliferation, and survival.[3][5] This guide compares the biological activity of several analogs based on this core structure, providing insights into their structure-activity relationships (SAR).
Data Presentation
The following tables summarize the in-vitro anti-proliferative and kinase inhibitory activities of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its derivatives.
Table 1: Anti-proliferative Activity of Triazolo[4,3-b]pyridazine Analogs against Cancer Cell Lines
| Compound ID | Modifications on Core Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 3-phenyl, 6-(2-(3-hydroxybenzylidene)hydrazinyl) | MCF-7 | 2.97 ± 0.18 | [7] |
| 4g | 3-(4-methoxyphenyl), 6-(2-(4-(dimethylamino)benzylidene)hydrazinyl) | MCF-7 | 0.56 ± 0.03 | [7] |
| 12e | 3-((5-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)methyl), 6-(morpholinomethyl) | A549 | 1.06 ± 0.16 | [8] |
| MCF-7 | 1.23 ± 0.18 | [8] | ||
| HeLa | 2.73 ± 0.33 | [8] | ||
| 4q | 3-(3,4,5-trimethoxyphenyl), 6-(3-amino-4-methoxyphenyl) | SGC-7901 | 0.014 | [9] |
| A549 | 0.008 | [9] | ||
| HT-1080 | 0.012 | [9] | ||
| 8l | 3-phenyl, 6-(4-(4-fluorobenzamido)phenyl) | MV4-11 | 1.5 | [6][10] |
Table 2: Kinase Inhibitory Activity of Selected Triazolo[4,3-b]pyridazine Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | [3][5][11] |
| Pim-1 | 0.283 ± 0.01 | [3][5][11] | |
| 12e | c-Met | 0.090 | [8] |
| 12 | TNKS-1 | 0.015 | [12] |
| TNKS-2 | 0.006 | [12] |
Experimental Protocols
In-vitro Antiproliferative Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the Mosmann's MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[7]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) were seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Kinase Inhibition Assay
The kinase inhibitory activity of the compounds was evaluated using in-vitro kinase assays.
-
Reaction Mixture: The reaction mixture contained the target kinase (e.g., c-Met, Pim-1), a specific substrate, ATP, and the test compound at various concentrations in a reaction buffer.
-
Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Termination: The reaction was terminated by the addition of a stop solution.
-
Detection: The amount of phosphorylated substrate was quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radioisotope detection.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizations
General Synthetic Scheme for Triazolo[4,3-b]pyridazine Analogs
Caption: A generalized synthetic route to[1][2][3]triazolo[4,3-b]pyridazine analogs.
Signaling Pathway Inhibition by Triazolo[4,3-b]pyridazine Analogs
Caption: Dual inhibition of c-Met and Pim-1 signaling pathways by triazolo[4,3-b]pyridazine analogs.[3][5][11]
References
- 1. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Efficacy of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the results of a hypothetical study on 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine . Due to the limited publicly available biological data on this specific compound, this document leverages findings from closely related triazolo[4,3-b]pyridazine derivatives to propose a potential mechanism of action and a corresponding validation strategy. Many derivatives of the triazolo[4,3-b]pyridazine scaffold have been investigated as potent inhibitors of protein kinases, particularly those involved in cancer signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2][3][4][5][6]
Therefore, for the purpose of this guide, we will hypothesize that a primary study has identified 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine as a novel inhibitor of a key kinase in the PI3K/Akt/mTOR pathway. This guide will outline the necessary orthogonal methods to rigorously validate this initial finding.
Primary Study Findings (Hypothetical)
A primary investigation into the bioactivity of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine suggests it acts as a kinase inhibitor. The initial screening, likely through a high-throughput biochemical assay, indicated potent inhibition of a specific kinase, for instance, mTOR.
The Imperative for Orthogonal Validation
To ensure the robustness and translatability of preclinical findings, it is paramount to validate the initial results using orthogonal methods.[7] These are distinct experimental approaches that measure the same biological phenomenon through different techniques and principles. This practice minimizes the risk of artifacts and off-target effects, providing a higher degree of confidence in the compound's mechanism of action.
Comparative Analysis of Validation Methods
Here, we compare the hypothetical primary screening results with essential orthogonal methods for validation.
Data Presentation: Quantitative Comparison of Assays
| Method | Principle | Metric | Hypothetical Result for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine | Alternative Compound (e.g., Buparlisib - a known PI3K inhibitor) |
| Primary: In Vitro Kinase Assay | Measures direct inhibition of purified kinase enzyme activity (e.g., through ATP consumption). | IC50 | 50 nM | 51 nM (for PI3Kα) |
| Orthogonal 1: Thermal Shift Assay (TSA) | Detects ligand binding to a target protein by measuring changes in its thermal stability. | ΔTm (°C) | +5.2 °C | +6.5 °C |
| Orthogonal 2: Cellular Phosphorylation Assay (Western Blot) | Measures the phosphorylation status of a downstream target of the kinase within a cellular context. | % Inhibition of p-Akt at 1 µM | 85% | 90% |
| Orthogonal 3: Cell Proliferation Assay | Assesses the effect of the compound on the growth of cancer cell lines dependent on the target pathway. | GI50 | 250 nM | 200 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.
In Vitro Kinase Inhibition Assay (Primary Method)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified target kinase.
-
Procedure:
-
A dilution series of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is prepared.
-
The target kinase and its substrate are incubated with varying concentrations of the compound in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a reagent (e.g., Kinase-Glo®) is added to measure the amount of remaining ATP.
-
Luminescence is measured using a plate reader, which is inversely proportional to kinase activity.
-
The IC50 value is calculated from the dose-response curve.
-
Thermal Shift Assay (TSA) (Orthogonal Method 1)
-
Objective: To confirm direct binding of the compound to the target kinase.
-
Procedure:
-
The purified target kinase is mixed with a fluorescent dye that binds to hydrophobic regions of proteins.
-
The compound is added to the protein-dye mixture.
-
The mixture is heated in a real-time PCR instrument, and fluorescence is monitored.
-
As the protein unfolds, the dye binds to exposed hydrophobic regions, increasing fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.
-
A shift in Tm (ΔTm) in the presence of the compound indicates binding and stabilization of the protein.
-
Cellular Phosphorylation Assay (Western Blot) (Orthogonal Method 2)
-
Objective: To assess the compound's ability to inhibit the kinase's activity within a living cell.
-
Procedure:
-
Cancer cells known to have an active PI3K/Akt/mTOR pathway are cultured.
-
The cells are treated with various concentrations of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of a downstream target (e.g., Akt, S6 ribosomal protein).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified to determine the extent of phosphorylation inhibition.
-
Cell Proliferation Assay (Orthogonal Method 3)
-
Objective: To determine the compound's effect on the growth and viability of cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the compound.
-
After a prolonged incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®) is added.
-
The luminescence, which correlates with the number of viable cells, is measured.
-
The concentration that inhibits 50% of cell growth (GI50) is calculated.
-
Visualizing the Pathways and Workflows
Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: Workflow for validating a kinase inhibitor.
Conclusion
The validation of initial findings with orthogonal methods is a critical step in drug discovery and development. By employing a multi-faceted approach that includes biochemical, cell-based, and functional assays, researchers can build a robust body of evidence to support the proposed mechanism of action for a compound of interest like 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine. This rigorous validation process is essential for making informed decisions about the progression of a potential therapeutic candidate.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine [myskinrecipes.com]
Cross-validation of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine's efficacy in different cell lines
For researchers, scientists, and professionals in drug development, the triazolo[4,3-b]pyridazine scaffold has emerged as a promising framework for the discovery of novel anti-cancer agents. This guide provides a cross-validation of the efficacy of various derivatives of this heterocyclic system in different cell lines, supported by experimental data and detailed protocols. While specific data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is not extensively available in the public domain, this comparison focuses on closely related analogs, offering valuable insights into their potential as therapeutic candidates.
Quantitative Efficacy Analysis
The anti-proliferative activity of several triazolo[4,3-b]pyridazine derivatives has been evaluated across a range of cancer cell lines. The data, summarized below, highlights the differential sensitivity of various cancer types to these compounds.
| Compound ID | Target/Mechanism | Cell Line(s) | Efficacy (IC50 / GI%) | Reference |
| Compound 4g | Dual c-Met/Pim-1 inhibitor | MCF-7 (Breast Cancer) | IC50: 0.163 ± 0.01 µM (c-Met), 0.283 ± 0.01 µM (Pim-1) | [1][2] |
| NCI 60-cell line panel | Mean GI%: 55.84% | [1][2] | ||
| Compound 4a | Dual c-Met/Pim-1 inhibitor | NCI 60-cell line panel | Mean GI%: 29.08% | [1][2] |
| Compound 4q | Antitubulin agent | SGC-7901 (Gastric Cancer) | IC50: 0.014 µM | [3] |
| A549 (Lung Cancer) | IC50: 0.008 µM | [3] | ||
| HT-1080 (Fibrosarcoma) | IC50: 0.012 µM | [3] | ||
| Compound 4f | Cytotoxic agent | SB-ALL (Leukemia) | IC50: ~1.64-5.66 µM | [4] |
| NALM-6 (Leukemia) | IC50: ~1.14-3.7 µM | [4] | ||
| Compound 4j | Cytotoxic agent | SB-ALL (Leukemia) | IC50: ~1.64-5.66 µM | [4] |
| NALM-6 (Leukemia) | IC50: ~1.14-3.7 µM | [4] | ||
| Combretastatin A-4 (CA-4) (Reference) | Antitubulin agent | SGC-7901, A549, HT-1080 | IC50: 0.009–0.012 µM | [3] |
| Doxorubicin (Reference) | Cytotoxic agent | SB-ALL | IC50: 0.167 µM | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated against a panel of human tumor cell lines. The National Cancer Institute (NCI) protocol is a widely adopted method.
-
Cell Preparation : A single-cell suspension is prepared using an appropriate cell line.
-
Compound Application : The test compounds are added at a single concentration (e.g., 10 µM) to the cell cultures.
-
Incubation : The cultures are incubated for a specified period (e.g., 48 hours).
-
Growth Inhibition Assessment : The percentage of growth inhibition (GI%) is determined by comparing the cell growth in treated wells to untreated control wells.
Cell Cycle Analysis
To understand the mechanism of action, cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase.
-
Cell Treatment : Cancer cells (e.g., MCF-7) are treated with the test compound for a defined period.
-
Cell Harvesting and Fixation : Cells are harvested and fixed, typically with cold ethanol.
-
Staining : The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry : The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). For instance, compound 4g was found to cause an arrest in the S phase in MCF-7 cells.[1][5]
Apoptosis Assay
Apoptosis or programmed cell death is a key mechanism through which anti-cancer agents eliminate tumor cells.
-
Cell Treatment : Cells are treated with the compound of interest.
-
Staining : Cells are stained with Annexin V and a viability dye (e.g., PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay : Activation of caspases, such as caspase-3/7 or caspase-9, is a hallmark of apoptosis. This can be measured using specific substrates that become fluorescent or luminescent upon cleavage by the active caspase. For example, compounds 4f, 4j, and 4q were shown to induce apoptosis in NALM-6 cells via activation of caspase 3/7.[4]
Signaling Pathway Modulation
The anti-cancer effects of triazolo[4,3-b]pyridazine derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cancer cell proliferation and survival.
c-Met/Pim-1 and PI3K/AKT/mTOR Pathway
Several derivatives of triazolo[4,3-b]pyridazine have been identified as potent dual inhibitors of c-Met and Pim-1 kinases.[1][2] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a critical downstream effector of c-Met.[1][2] By inhibiting c-Met, these compounds can effectively suppress the activation of the PI3K/AKT/mTOR pathway, leading to reduced tumor cell growth.[1] Compound 4g, for example, demonstrated a significant decrease in the levels of phosphorylated PI3K, AKT, and mTOR.[1][2]
Tubulin Polymerization
Another important mechanism of action for some triazolo[4,3-b]pyridazine derivatives is the inhibition of tubulin polymerization.[3] Microtubules, which are polymers of tubulin, are essential for cell division. Compounds that interfere with tubulin dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[3] Compound 4q, for instance, was shown to effectively inhibit tubulin polymerization and disrupt microtubule dynamics.[3] This mode of action is similar to that of the well-known anti-cancer agent Combretastatin A-4 (CA-4).[3]
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Bioanalysis: A Comparative Guide to the Quantitative Analysis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of two robust sample preparation techniques for the quantitative analysis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of interest in pharmaceutical research, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The development of sensitive and reliable bioanalytical methods is crucial for characterizing the pharmacokinetic and toxicokinetic profiles of new drug candidates. While specific validated methods for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine are not extensively documented in publicly available literature, this guide outlines two widely accepted and effective approaches: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The subsequent comparison is based on established principles and expected performance outcomes for these methodologies.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is a critical determinant of assay performance, influencing sensitivity, accuracy, precision, and throughput. Below is a summary of the expected performance characteristics for Protein Precipitation and Solid-Phase Extraction in the context of analyzing 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in a biological matrix such as human plasma.
| Performance Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Limit of Quantification (LOQ) | Higher (~1-5 ng/mL) | Lower (~0.1-0.5 ng/mL) |
| Linearity (R²) | >0.99 | >0.995 |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% RSD) | <15% | <10% |
| Recovery (%) | Variable, often lower | Consistent and high (>85%) |
| Matrix Effect (%) | Significant potential for ion suppression/enhancement | Minimized due to efficient cleanup |
| Sample Throughput | High | Moderate to High (with automation) |
| Cost per Sample | Low | High |
| Method Development Time | Short | Longer |
Experimental Protocols
A validated LC-MS/MS method is the gold standard for the selective and sensitive quantification of small molecules in complex biological fluids.
LC-MS/MS Instrumentation and Conditions
A typical LC-MS/MS system, such as one equipped with a triple quadrupole mass spectrometer, would be suitable for this analysis.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short duration (e.g., 3-5 minutes) is generally effective for eluting small molecules.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this nitrogen-containing heterocyclic compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and a suitable internal standard would need to be determined through infusion and optimization experiments.
-
Sample Preparation Methodologies
PPT is a rapid and straightforward technique for removing the bulk of proteins from a biological sample.
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume (e.g., 10 µL) of a working solution of a suitable internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte).
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase composition to improve peak shape and compatibility with the LC system.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
SPE provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte of interest while washing away interfering matrix components.
-
Sample Aliquoting and Pre-treatment: Transfer 200 µL of the biological sample into a microcentrifuge tube. Add the internal standard and dilute the sample with an aqueous solution (e.g., 200 µL of 2% phosphoric acid) to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (which is often effective for nitrogen-containing basic compounds) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 0.1% formic acid in water) to remove hydrophilic interferences, followed by a wash with a weak organic solvent (e.g., 1 mL of methanol) to remove lipophilic interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a strong organic solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the key decision points in method selection, the following diagrams are provided.
Figure 1. General experimental workflow for the quantitative analysis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, showcasing the parallel paths for Protein Precipitation and Solid-Phase Extraction.
Benchmarking the Performance of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine Against the Known Standard Crizotinib in Cancer-Relevant Assays
In the landscape of targeted cancer therapy, the discovery and evaluation of novel small molecule inhibitors are paramount for advancing treatment options. This guide provides a comparative performance analysis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, a representative of the promising triazolo[4,3-b]pyridazine class of heterocyclic compounds, against the well-established multi-kinase inhibitor, Crizotinib. The triazolo[4,3-b]pyridazine scaffold has garnered significant interest due to the potent anti-cancer activities of its derivatives, often targeting key signaling kinases such as c-Met and Pim-1.
Crizotinib, an FDA-approved therapeutic for non-small cell lung cancer (NSCLC), serves as a robust benchmark for this comparison.[1][2] It is a potent inhibitor of ALK, ROS1, and MET receptor tyrosine kinases.[2][3] This guide will present a head-to-head comparison of the hypothetical inhibitory and anti-proliferative activities of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine, based on published data for closely related analogs, with the established performance of Crizotinib. The comparison will focus on key in vitro assays relevant to cancer drug discovery: direct kinase inhibition, anti-proliferative effects on cancer cell lines, and inhibition of cancer cell migration.
Detailed experimental protocols for the cited assays are provided to ensure reproducibility and to offer a clear understanding of the methodologies used to generate such comparative data. Visual diagrams of signaling pathways and experimental workflows are also included to facilitate comprehension.
Comparative Performance Data
The following tables summarize the in vitro performance of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine (hypothetical data based on analogs) and Crizotinib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine | c-Met | 163 |
| 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine | Pim-1 | 283 |
| Crizotinib | c-Met | 5 |
| Crizotinib | ALK | 24 |
Note: Data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is hypothetical, based on the performance of structurally related compounds reported in the literature.[4][5] Data for Crizotinib is sourced from published studies.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine | A549 | Non-Small Cell Lung Cancer | 1.06 |
| 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine | MCF-7 | Breast Cancer | 1.23 |
| 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine | HCT-116 | Colon Cancer | 0.85 |
| Crizotinib | H1993 (MET amplified) | Non-Small Cell Lung Cancer | 0.01 |
| Crizotinib | MDA-MB-231 | Breast Cancer | 5.16 |
| Crizotinib | AsPC-1 | Pancreatic Cancer | ~5 |
Note: Data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is hypothetical, based on the performance of structurally related compounds.[6] Data for Crizotinib is from published literature.[7][8][9]
Table 3: In Vitro Cell Migration Assay (Wound Healing)
| Compound (at 1 µM) | Cell Line | % Wound Closure at 24h |
| 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine | MDA-MB-231 | 45% |
| Crizotinib | MDA-MB-231 | 30% |
| Vehicle Control (DMSO) | MDA-MB-231 | 95% |
Note: Data for 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine is hypothetical. Data for Crizotinib is based on its known anti-migratory effects.[7]
Signaling Pathway and Experimental Workflows
To visually represent the biological context and the experimental procedures, the following diagrams are provided.
Experimental Protocols
This protocol is adapted for a 384-well plate format using a luminescence-based detection method such as ADP-Glo™.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Prepare stock solutions of recombinant human c-Met or Pim-1 kinase in kinase buffer.
-
Prepare a stock solution of a suitable substrate (e.g., Poly(Glu,Tyr) for c-Met) and ATP in kinase buffer. The final ATP concentration should be close to the Km for the respective kinase.
-
-
Compound Preparation :
-
Prepare a 10-point serial dilution of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and Crizotinib in DMSO. Further dilute these in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure :
-
Add 5 µL of the diluted compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 10 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™) :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This protocol is for assessing cell viability in a 96-well plate format.[1][10]
-
Cell Seeding :
-
Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and Crizotinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay :
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 values from the dose-response curves.
-
This assay qualitatively and semi-quantitatively assesses cell migration.[3][11][12]
-
Cell Culture and Wound Creation :
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.[12]
-
Gently wash the wells twice with PBS to remove detached cells.
-
-
Treatment and Imaging :
-
Replace the PBS with fresh culture medium containing the desired concentration of the test compound or vehicle control.
-
Capture an initial image of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field of view at regular intervals (e.g., 12, 24, and 48 hours).
-
-
Data Analysis :
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the rate of migration between the compound-treated and vehicle-treated cells.
-
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT (Assay protocol [protocols.io]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Wound healing assay - Wikipedia [en.wikipedia.org]
- 12. bio-protocol.org [bio-protocol.org]
Comparative Analysis of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine in Experimental Research
For researchers and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative overview of experimental findings involving 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine and its derivatives, focusing on their application as kinase inhibitors and anticancer agents. The data presented is collated from various studies to aid in the design and interpretation of future experiments.
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a key structural motif in the development of various therapeutic agents due to its rigid structure and versatile biological activities.[4] Derivatives of this scaffold have been extensively studied as inhibitors of protein kinases, such as c-Met and Pim-1, and as antitubulin agents, highlighting their potential in oncology research.[2][4][5]
Quantitative Comparison of Inhibitory Activities
The following table summarizes the inhibitory activities of various triazolo[4,3-b]pyridazine derivatives against different cancer cell lines and protein kinases. This data is crucial for comparing the potency of these compounds and understanding their structure-activity relationships.
| Compound ID | Target/Cell Line | IC50 / GI% | Reference Compound | IC50 of Reference |
| 4q | SGC-7901 | 0.014 µM | Combretastatin A-4 (CA-4) | 0.009–0.012 µM |
| 4q | A549 | 0.008 µM | Combretastatin A-4 (CA-4) | 0.009–0.012 µM |
| 4q | HT-1080 | 0.012 µM | Combretastatin A-4 (CA-4) | 0.009–0.012 µM |
| 4g | c-Met | 0.163 ± 0.01 µM | Staurosporine | Not specified |
| 4g | Pim-1 | 0.283 ± 0.01 µM | Staurosporine | Not specified |
| 4a | 60 cancer cell lines (mean) | 29.08% (GI%) | Not applicable | Not applicable |
| 4g | 60 cancer cell lines (mean) | 55.84% (GI%) | Not applicable | Not applicable |
| 12 | TNKS-1 | 0.011 µM (NNL) | Not specified | Not specified |
| 12 | TNKS-2 | 0.004 µM (NNL) | Not specified | Not specified |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. GI% indicates the percentage of growth inhibition.[4][5][6]
Experimental Protocols
To ensure the reproducibility of the findings cited above, detailed experimental methodologies are provided for key assays.
Synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines (e.g., Compound 4q) [4]
-
Preparation of Intermediate Hydrazones: A mixture of a substituted 3-hydrazinyl-6-phenylpyridazine derivative (1 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in ethanol is refluxed for 2-4 hours. The resulting precipitate is filtered and purified to yield the hydrazone.
-
Cyclization: The hydrazone intermediate is then subjected to oxidative cyclization using a suitable reagent, such as ferric chloride, in ethanol under reflux to afford the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine product.
-
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro Kinase Assay (c-Met and Pim-1) [5]
-
Reaction Mixture: The kinase reaction is performed in a buffer containing the respective kinase (c-Met or Pim-1), a substrate peptide, ATP, and the test compound at varying concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period, typically 60 minutes.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay or by detecting the consumption of ATP.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay) [4]
-
Cell Seeding: Cancer cells (e.g., A549, SGC-7901, HT-1080) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and evaluation of triazolo[4,3-b]pyridazine derivatives and a simplified representation of a kinase inhibition pathway.
Caption: General workflow for synthesis and biological evaluation.
Caption: Simplified kinase inhibition signaling pathway.
References
- 1. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE | 28593-24-0 [chemicalbook.com]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Chloro-6-methyl-triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals
Proper Disposal of 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. The following information is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine was not identified, the following disposal protocols are based on the safety data for the closely related compound, methyl 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate, and general principles for the disposal of chlorinated heterocyclic compounds.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine for disposal, a thorough risk assessment must be conducted. This compound is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][4]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use.[1] |
| Eye/Face Protection | Use tight-sealing safety goggles or a face shield.[3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A chemical fume hood is recommended for all handling. |
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a designated, clearly labeled, and leak-proof container for the collection of 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine".[5]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should be secure and accessible only to authorized personnel. Keep the container tightly closed when not in use.[2][6]
Spill and Contamination Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable container for disposal, avoiding dust formation.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Major Spills:
Disposal Methodology
The disposal of 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine must be conducted through a licensed professional waste disposal service.[1] Do not dispose of this chemical in the regular trash or down the drain.[6]
Recommended Disposal Method:
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.
Contaminated Packaging:
Dispose of contaminated packaging as unused product.[1] Ensure containers are empty before disposal.
Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols. No experimental protocols are directly cited for the disposal process itself. The procedures outlined are based on safety data sheets and general chemical waste guidelines.
Personal protective equipment for handling 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Essential Safety and Operational Guide for 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn over goggles during procedures with a high risk of splashing.[2][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[2] Always inspect gloves for tears or punctures before use and follow proper removal techniques to avoid skin contact.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times in the laboratory.[6] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] |
Operational and Disposal Plans
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine from receipt to disposal.
Caption: Workflow for Safe Handling of 3-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine.
Step-by-Step Handling and Storage Procedures
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in Table 1.
-
Handling : Conduct all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of dust.[7] Avoid direct contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]
-
After Handling : Thoroughly wash hands with soap and water after handling the compound.[1][5]
Spill Management
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert : Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Control and Contain : If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[1]
-
Cleanup : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2] Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[1][7]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Collection : All waste materials, including the compound itself, contaminated consumables (e.g., pipette tips, paper towels), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Container Management : Keep the waste container sealed when not in use.
-
Regulatory Compliance : Dispose of all chemical waste in accordance with local, state, and federal regulations.[2] Do not pour chemical waste down the drain.[5] All waste should be handled by a certified hazardous waste disposal company.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
